7-Bromohept-1-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromohept-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBMYWHADQVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data for similar compounds. It is expected to be soluble in common organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | [2][3] |
| Molecular Weight | 175.07 g/mol | [2][3] |
| CAS Number | 81216-14-0 | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid | |
| Boiling Point | 27 °C at 1 mmHg (for 7-Bromo-1-heptene) | [4][5][6][7][8] |
| Density | 1.162 g/mL at 25 °C (for 7-Bromo-1-heptene) | [4][5] |
| Solubility | Soluble in nonpolar organic solvents. Slightly soluble in water (for 7-Bromo-1-heptene). | [8][9] |
Note: Boiling point and density data are for the related compound 7-Bromo-1-heptene and should be considered as an estimate for this compound.
Spectroscopic Data
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
Table 2: Spectroscopic Data of this compound
| Technique | Characteristic Peaks |
| ¹H NMR | δ ~3.4 ppm (t, 2H, CH₂Br), ~2.2 ppm (td, 2H, C≡C-CH₂), ~1.9 ppm (t, 1H, C≡CH), 1.4-1.6 ppm (m, 4H, alkyl chain) |
| ¹³C NMR | δ ~84 ppm (C≡CH), ~68 ppm (C≡CH), ~33 ppm (CH₂Br), ~32, 28, 18 ppm (alkyl chain carbons) |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 174/176 (due to bromine isotopes) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from a readily available cyclic ether, such as tetrahydrofuran (THF). The following is a representative protocol based on a patented method.[10]
Step 1: Ring Opening of Tetrahydrofuran
-
To a solution of tetrahydrofuran, add 48% hydrobromic acid aqueous solution dropwise at a controlled temperature of -5 to 5 °C.
-
After the addition is complete, the reaction mixture is warmed to 75-85 °C and stirred for 1-2 hours.
-
The mixture is then cooled to -3 to 3 °C and neutralized with a solution of sodium bicarbonate.
-
The product, 4-bromobutan-1-ol, is extracted with an organic solvent.
Step 2: Hydroxyl Group Protection
-
The extracted 4-bromobutan-1-ol is dissolved in dichloromethane.
-
A catalytic amount of p-toluenesulfonic acid and 3,4-dihydropyran are added to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
Step 3: Coupling Reaction
-
The protected 4-bromobutan-1-ol is reacted with propargylmagnesium bromide (a Grignard reagent) in an ether solvent like THF to form the carbon chain.
Step 4: Deprotection
-
The THP protecting group is removed by treating the product from the previous step with a catalytic amount of p-toluenesulfonic acid in methanol.
Step 5: Substitution Reaction
-
The resulting alcohol is converted to the final product, this compound, by reaction with a brominating agent, such as phosphorus tribromide, in an organic solvent like N,N-dimethylformamide.
Purification: The final product is purified by distillation under reduced pressure.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 81216-14-0 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 7-Bromo-1-heptene = 97 4117-09-3 [sigmaaldrich.com]
- 6. 7-bromo-1-heptene | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 7-Bromo-1-heptene | 4117-09-3 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]
An In-depth Technical Guide to 7-Bromohept-1-yne (CAS: 81216-14-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a bifunctional linear-chain hydrocarbon featuring a terminal alkyne and a primary alkyl bromide. This unique combination of reactive groups makes it a highly versatile and valuable building block in modern organic synthesis. Its ability to participate in sequential or orthogonal chemical transformations allows for the efficient construction of complex molecular architectures. The terminal alkyne is amenable to a wide range of reactions, including metal-catalyzed cross-couplings (such as Sonogashira and Glaser couplings), "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and hydrofunctionalization. Simultaneously, the primary bromide serves as a robust electrophilic site for nucleophilic substitution reactions or the formation of organometallic reagents.
This dual reactivity has positioned this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science components.[1][2] Notably, it has gained significant attention in medicinal chemistry as a flexible linker for the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and key applications.
Physical and Chemical Properties
This compound is a liquid at ambient temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
| Property | Value | Source(s) |
| CAS Number | 81216-14-0 | [3][5] |
| Molecular Formula | C₇H₁₁Br | [5] |
| Molecular Weight | 175.07 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Physical Form | Liquid | [4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |
| InChI Key | SCHBMYWHADQVBE-UHFFFAOYSA-N | [4][5] |
| SMILES | C#CCCCCCBr | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the characteristic spectral data.
| Spectroscopy | Characteristic Features | Source(s) |
| ¹H NMR | Terminal Alkyne Proton (C-1): Appears as a triplet around δ 1.9-2.0 ppm due to coupling with the C-3 methylene protons. Methylene Protons Adjacent to Bromine (C-7): Appears as a triplet around δ 3.4 ppm, shifted downfield due to the electronegative effect of bromine. Aliphatic Methylene Protons (C-3 to C-6): Appear as multiplets in the region of δ 1.5-2.2 ppm. | [1] |
| ¹³C NMR | C-1: ~δ 68.5 ppm. C-2: ~δ 84.0 ppm. C-7 (Adjacent to Br): ~δ 33.5 ppm. Aliphatic Carbons (C-3 to C-6): Appear in the range of δ 18.2-32.5 ppm. | [1] |
| Infrared (IR) | Acetylenic C-H Stretch: Strong, sharp band around 3300 cm⁻¹. C≡C Triple Bond Stretch: Weaker absorption in the region of 2100-2150 cm⁻¹. C-Br Stretch: Appears in the fingerprint region, typically 600-700 cm⁻¹. | [1] |
Synthesis and Experimental Protocols
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of a commercially available precursor, hept-6-yn-1-ol. This transformation can be readily achieved using standard brominating agents.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis from Hept-6-yn-1-ol
This protocol describes a typical procedure for the conversion of hept-6-yn-1-ol to this compound using phosphorus tribromide (PBr₃), a common and effective method for converting primary alcohols to alkyl bromides.[1]
Materials:
-
Hept-6-yn-1-ol (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., Nitrogen or Argon). Hept-6-yn-1-ol (1.0 eq) is dissolved in anhydrous DCM. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (0.4 eq), diluted in a small amount of anhydrous DCM, is added dropwise to the stirred solution of the alcohol over 30-60 minutes. A catalytic amount of pyridine can be added to neutralize the HBr byproduct. The temperature should be maintained at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over ice water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure this compound.
Reactivity and Applications in Drug Development
Dual Reactivity
The synthetic utility of this compound stems from its two distinct reactive sites. The terminal alkyne can undergo a variety of transformations, while the alkyl bromide is an excellent substrate for nucleophilic substitution. This allows for a modular approach to synthesis, where complex molecules can be assembled piece by piece.
Sonogashira Coupling
A cornerstone reaction for the alkyne moiety is the palladium-catalyzed Sonogashira coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in pharmaceutical synthesis for linking aromatic systems to aliphatic chains.[6][7]
Caption: Workflow of a Sonogashira coupling reaction using this compound.
Application as a PROTAC Linker
One of the most impactful applications of this compound in modern drug discovery is its use as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[8][9] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[9]
The 7-carbon chain of this compound provides an optimal length and flexibility for many PROTAC applications, allowing the two recruited proteins to adopt a productive conformation for ubiquitin transfer. The alkyne and bromide ends can be functionalized sequentially to attach the two different ligands.
Caption: Mechanism of action for a PROTAC utilizing a this compound derived linker.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[4] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, vapors, or spray. Use only non-sparking tools and take precautionary measures against static discharge.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 81216-14-0 [m.chemicalbook.com]
- 4. This compound | 81216-14-0 [sigmaaldrich.com]
- 5. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 7-Bromohept-1-yne
An In-depth Technical Guide to the Physical Properties of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . It includes a summary of its core physical data and outlines detailed, standard experimental protocols for the determination of key physical characteristics of liquid organic compounds.
Core Physical Properties
This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alkyl bromide. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.
The are summarized in the table below. While specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature, its fundamental molecular characteristics and physical state are well-documented.
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol [1][2] |
| CAS Number | 81216-14-0[1][3] |
| Physical Form | Liquid[3][4] |
| Boiling Point | Data not available in cited sources |
| Density | Data not available in cited sources |
| Refractive Index | Data not available in cited sources |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid compound like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][5] For small sample volumes, the micro-boiling point or capillary method is frequently employed.
Apparatus and Materials:
-
Thiele tube or similar heating bath (e.g., MelTemp apparatus, metal heating block)[2][6]
-
Thermometer
-
Small test tube (fusion tube)
-
Liquid sample (a few mL)
-
Heating source (e.g., Bunsen burner, hot plate)[6]
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (approximately 0.5 - 2 mL) is placed into the small test tube.[5][7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is clamped and immersed in a heating bath (Thiele tube filled with paraffin oil or a metal heating block).[6] The top of the test tube should remain above the oil level.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density
Density is the mass of a substance per unit of volume (D = m/V).[4][8] For liquids, this can be determined with high precision using a pycnometer or more simply with a balance and a graduated cylinder.
Apparatus and Materials:
-
Analytical balance
-
Liquid sample
-
Pipette or dropper
Procedure (using Graduated Cylinder):
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
-
A specific volume of the liquid sample (e.g., 10 mL) is carefully measured into the graduated cylinder.[8]
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated by dividing the mass of the liquid by its measured volume.[8]
Procedure (using Pycnometer):
-
A clean, dry pycnometer is weighed empty.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The pycnometer is weighed again when full.
-
The mass of the liquid is determined by the difference between the full and empty weights.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]
Determination of Refractive Index
The refractive index is a dimensionless quantity that describes how light propagates through a substance.[11][12] It is a characteristic property and is measured using a refractometer.
Apparatus and Materials:
-
Abbe Refractometer[13]
-
Light source (often built-in, using the sodium D-line at 589 nm)[1]
-
Liquid sample (a few drops)
-
Pipette or dropper
-
Cleaning solvent (e.g., ethanol or acetone) and soft lens tissue[12]
Procedure:
-
The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.[12]
-
A few drops of the liquid sample are placed onto the surface of the lower prism using a pipette.[1]
-
The prism assembly is closed carefully to spread the sample into a thin, even layer.
-
The light source is positioned to illuminate the sample.
-
While looking through the eyepiece, the adjustment controls are used to bring a distinct light-dark boundary into view.[12][13]
-
The dispersion correction wheel is adjusted to eliminate any color fringes at the boundary, resulting in a sharp, colorless line.
-
The main adjustment knob is turned to align the boundary line precisely with the crosshairs in the eyepiece.[1]
-
The refractive index value is read from the instrument's scale.
-
The temperature of the measurement should always be recorded, as the refractive index is temperature-dependent.[1][12] The value is typically corrected to a standard temperature, such as 20°C.
Workflow for Compound Characterization
The physical property measurements described above are integral parts of a broader workflow for the characterization of a chemical compound. This process ensures the identity, purity, and structure of a substance are confirmed before its use in further research or development.
Caption: General workflow for the physical and chemical characterization of a liquid organic compound.
References
- 1. youtube.com [youtube.com]
- 2. phillysim.org [phillysim.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Lesson 3.3: Density of Water - American Chemical Society [acs.org]
- 9. mt.com [mt.com]
- 10. scribd.com [scribd.com]
- 11. faculty.weber.edu [faculty.weber.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
7-Bromohept-1-yne molecular weight and formula
An In-depth Guide to the Physicochemical Properties of 7-Bromohept-1-yne
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the core physicochemical data for this compound, a versatile building block in organic synthesis.
The molecular formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The accepted values for this compound are presented below.
| Property | Value |
| Molecular Formula | C₇H₁₁Br[1][2][3] |
| Molecular Weight | 175.07 g/mol [1][2][3][4] |
References
An In-depth Technical Guide to the Synthesis of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromohept-1-yne is a valuable bifunctional molecule widely utilized in organic synthesis, particularly as a versatile building block and linker in the development of complex molecules and pharmaceuticals, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal alkyne and a primary alkyl bromide, allowing for orthogonal functionalization. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and characterization information to facilitate its preparation in a laboratory setting.
Introduction
The dual functionality of this compound makes it a crucial intermediate in various synthetic applications. The terminal alkyne can undergo a range of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions ("click" chemistry), and hydrofunctionalizations.[1] Simultaneously, the bromo group serves as a handle for nucleophilic substitution or the formation of organometallic reagents.[1] This technical guide details the two most prevalent and reliable methods for its synthesis: the alkylation of an acetylide with 1,5-dibromopentane and the Appel reaction of 6-heptyn-1-ol.
Synthetic Pathways
Two principal synthetic strategies have been established for the preparation of this compound. The logical flow of these syntheses is depicted below.
Caption: Synthetic routes to this compound.
Route 1: Alkylation of Acetylide with 1,5-Dibromopentane
This method involves the formation of an acetylide anion from acetylene, which then acts as a nucleophile in an SN2 reaction with an excess of a dibromoalkane. Using a large excess of the dibromoalkane is crucial to minimize the dialkylation byproduct.
Route 2: Bromination of 6-Heptyn-1-ol via the Appel Reaction
This approach transforms the hydroxyl group of 6-heptyn-1-ol into a bromide under mild conditions using triphenylphosphine and a bromine source like carbon tetrabromide. The reaction proceeds with an inversion of configuration if the alcohol is chiral.[3][4]
Experimental Protocols
Synthesis via Acetylide Alkylation
Reaction Scheme:
HC≡CH + 1) n-BuLi or NaNH₂ 2) Br(CH₂)₅Br → HC≡C(CH₂)₅Br
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |
| Lithium acetylide-ethylenediamine complex | 92.08 | - |
| 1,5-Dibromopentane | 229.99 | 1.70 |
| Diethyl ether (anhydrous) | 74.12 | 0.713 |
| Saturated aqueous ammonium chloride | - | - |
| Anhydrous magnesium sulfate | 120.37 | - |
Procedure:
-
A solution of lithium acetylide-ethylenediamine complex (1.0 eq) in a suitable anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
1,5-Dibromopentane (5.0 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >97% |
Synthesis via Appel Reaction
Reaction Scheme:
HO(CH₂)₅C≡CH + PPh₃ + CBr₄ → Br(CH₂)₅C≡CH + Ph₃PO + CHBr₃
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |
| 6-Heptyn-1-ol | 112.17 | 0.903 |
| Triphenylphosphine (PPh₃) | 262.29 | - |
| Carbon tetrabromide (CBr₄) | 331.63 | - |
| Dichloromethane (anhydrous) | 84.93 | 1.33 |
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane is added portion-wise.
-
A solution of 6-heptyn-1-ol (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High |
| Purity (by NMR) | >95% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Spectroscopic Data Summary:
| Technique | Expected Chemical Shifts/Signals |
| ¹H NMR (CDCl₃) | δ 3.41 (t, 2H), 2.20 (td, 2H), 1.95 (t, 1H), 1.89 (quint, 2H), 1.62 (m, 2H), 1.53 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 84.1, 68.3, 33.5, 32.1, 27.5, 25.5, 18.2 |
| FTIR (neat) | ν (cm⁻¹) 3310 (≡C-H), 2940, 2860 (C-H), 2120 (C≡C), 640 (C-Br) |
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] It is also a skin and eye irritant.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.[6]
Conclusion
This guide provides detailed and actionable protocols for the synthesis of this compound, a key building block in modern organic and medicinal chemistry. Both the acetylide alkylation and the Appel reaction routes offer reliable methods for its preparation, with the choice of method depending on the availability of starting materials and desired scale. The provided quantitative data and characterization information will aid researchers in the successful synthesis and verification of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. 7-Bromohept-2-yne | C7H11Br | CID 565387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Appel Reaction [organic-chemistry.org]
- 5. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]
An In-Depth Technical Guide to 7-Bromohept-1-yne: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and key applications of 7-Bromohept-1-yne. This bifunctional molecule serves as a versatile building block in modern organic synthesis, with significant utility in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the construction of complex molecular architectures through reactions such as the Sonogashira coupling.
Core Structural and Physical Information
This compound is a colorless to pale yellow liquid. Its structure features a terminal alkyne and a primary alkyl bromide, providing two distinct reactive sites for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | [1] |
| SMILES | C#CCCCCCBr | [1] |
| Molecular Weight | 175.07 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 81216-14-0 | [1][3] |
| Physical Form | Liquid | |
| Storage Conditions | 2-8°C, sealed, dry |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound. Below are the typical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~1.95 | t (triplet) | ~2.6 | 1H |
| H-3 | ~2.20 | tt (triplet of triplets) | J ≈ 7.0, 2.6 | 2H |
| H-4, H-5, H-6 | ~1.50 - 1.90 | m (multiplet) | - | 6H |
| H-7 | ~3.40 | t (triplet) | ~6.8 | 2H |
¹³C NMR (Carbon-13 NMR)
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~68.5 |
| C-2 | ~84.0 |
| C-3 | ~18.2 |
| C-4 | ~27.5 |
| C-5 | ~31.8 |
| C-6 | ~32.5 |
| C-7 | ~33.5 |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio.[4] This isotopic pattern is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[4]
| Adduct | m/z (Predicted) |
| [M]+ | 174.00386 |
| [M+H]+ | 175.01169 |
| [M+Na]+ | 196.99363 |
| [M-H]- | 172.99713 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3300 (s) | ≡C-H stretch | Terminal alkyne |
| 3100–3000 (m) | =C-H stretch | Alkene (if present as impurity) |
| 3000–2850 (m) | C-H stretch | Alkane |
| 2260–2100 (w) | -C≡C- stretch | Alkyne |
| 1470–1450 (m) | C-H bend | Alkane |
| 1300–1150 (m) | C-H wag (-CH₂X) | Alkyl halide |
| 850–550 (m) | C-Cl stretch | Alkyl halide (general region) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the derivatization of a terminal alkyne.[5]
Reaction: 1-Heptyne is reacted with a suitable base to form the corresponding acetylide. This is followed by a nucleophilic substitution with an excess of a dibromoalkane, such as 1,5-dibromopentane.
Detailed Protocol:
-
Step 1: Acetylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Step 2: Nucleophilic Substitution: Cool the solution in an ice bath and add a strong base (e.g., sodium amide or n-butyllithium) dropwise to generate the sodium acetylide in situ.
-
Step 3: Reaction with Dibromoalkane: To the acetylide solution, add a large excess of 1,5-dibromopentane. The reaction proceeds via an SN2 mechanism where the acetylide displaces one of the bromide ions.
-
Step 4: Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Sonogashira Coupling Reaction
This compound is a versatile substrate for Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]
Reaction: this compound is coupled with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Detailed Protocol:
-
Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Step 2: Addition of Reagents: Add a suitable solvent, which is typically an amine base such as triethylamine or diethylamine, that also serves to neutralize the hydrogen halide byproduct.
-
Step 3: Addition of Alkyne: Add this compound to the reaction mixture.
-
Step 4: Reaction Conditions: The reaction is typically carried out at room temperature with stirring until completion (monitored by TLC or GC-MS).
-
Step 5: Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Applications and Signaling Pathways
Role as a PROTAC Linker
This compound is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker component of a PROTAC, for which this compound can serve as a precursor, is critical for modulating the physicochemical properties and degradation efficacy of the final molecule.[8]
Caption: Logical workflow of PROTAC-mediated protein degradation.
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction is a powerful tool for the formation of C-C bonds and is a key application of this compound. The reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 81216-14-0 [m.chemicalbook.com]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
Spectroscopic Profile of 7-Bromohept-1-yne: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for 7-Bromohept-1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in contemporary organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who employ this key intermediate in their work. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound verification and reaction monitoring.
Molecular Structure and Properties
-
IUPAC Name: this compound[2]
-
Structure: A seven-carbon chain with a terminal alkyne at one end and a bromine atom at the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information regarding the chemical environment and connectivity of each atom within the molecule.[1]
¹H NMR Data
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (≡C-H) | ~1.95 | Triplet (t) | ~2.6 | 1H |
| H-3 (-CH₂-C≡) | ~2.20 | Triplet of Triplets (tt) | J ≈ 7.0, 2.6 | 2H |
| H-4, H-5, H-6 (-CH₂-) | ~1.50 - 1.90 | Multiplet (m) | - | 6H |
| H-7 (-CH₂-Br) | ~3.40 | Triplet (t) | ~6.8 | 2H |
¹³C NMR Data
Due to the linear nature of the molecule, all seven carbon atoms are chemically distinct, resulting in seven unique signals in the ¹³C NMR spectrum.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~68.5 |
| C-2 (-C≡) | ~84.0 |
| C-3 | ~18.2 |
| C-4 | ~27.5 |
| C-5 | ~31.8 |
| C-6 | ~32.5 |
| C-7 (-CH₂-Br) | ~33.5 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its terminal alkyne and alkyl bromide functionalities.[1]
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300[1][2][4][5][6] | Strong, Sharp |
| C-H Stretch | Alkane | 2850 - 2950[1][6] | Medium to Strong |
| C≡C Stretch | Alkyne | 2100 - 2260[2][4][5] | Weak to Medium, Sharp |
| C-Br Stretch | Alkyl Halide | 550 - 850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine its elemental formula, C₇H₁₁Br.[1]
| Parameter | Value | Notes |
| Molecular Formula | C₇H₁₁Br | |
| Monoisotopic Mass | 174.00441 Da[2] | |
| Key Feature | Presence of [M]⁺ and [M+2]⁺ ions | The two molecular ion peaks appear in an approximate 1:1 ratio, which is characteristic for a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, which is a liquid at room temperature.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument's magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the solvent or internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid Film): Since this compound is a liquid, the simplest method is to prepare a thin film.[7] Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Creating the Film: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film free from air bubbles.[7]
-
Data Acquisition: Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty beam path first. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone), and store them in a desiccator to prevent damage from moisture.[7]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
Commercial Availability and Synthetic Applications of 7-Bromohept-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal functionalization, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its key applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in click chemistry and Sonogashira coupling reactions.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. The following table summarizes the availability from several major suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH97F0417F | 97% | 250 mg, 1 g, 5 g, 25 g |
| ChemicalBook | CB83603394 | N/A | Inquire |
| Echemi | 81216-14-0 | Industrial Grade | Inquire |
| Benchchem | B2833557 | N/A | Inquire |
| BLD Pharm | BL3H97ED1060 | 97% | Inquire |
| TargetMol | T8984 | N/A | Inquire |
Key Synthetic Applications
The unique structure of this compound allows for two primary modes of reactivity: the terminal alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the alkyl bromide is susceptible to nucleophilic substitution. This dual reactivity is leveraged in the synthesis of complex molecules, most notably as a linker in PROTACs.
Application in PROTAC Synthesis: The STAT6 Degrader AK-1690
A significant application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound was recently utilized in the synthesis of AK-1690, a potent and selective degrader of the STAT6 protein.[1][2][3][4]
The synthesis of a PROTAC like AK-1690 involves a multi-step process where the linker, derived from this compound, connects the STAT6-binding ligand to the E3 ligase-recruiting moiety. The following is a representative experimental protocol for the synthesis of a key intermediate in the formation of such a PROTAC, illustrating the utility of this compound.
This protocol describes the initial alkylation step to attach the this compound linker to a nitrogen-containing E3 ligase ligand precursor.
Materials:
-
This compound
-
E3 Ligase Ligand Precursor (e.g., a derivative of lenalidomide with a free secondary amine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the E3 Ligase Ligand Precursor (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkyne-functionalized E3 ligase ligand.
The terminal alkyne of this intermediate is then available for a subsequent click chemistry reaction with an azide-functionalized STAT6 binding ligand to complete the synthesis of the PROTAC.
Caption: General workflow for the synthesis of a PROTAC using this compound as a linker.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in CuAAC, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage. This reaction is widely used for bioconjugation, materials science, and drug discovery.[5][6][7][8][9]
This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an azide with this compound.
Materials:
-
This compound
-
Organic Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 1,2,3-triazole product.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Sonogashira Coupling
The terminal alkyne of this compound can also undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated systems.[10][11][12][13]
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl Halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add the anhydrous solvent, followed by the amine base.
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Conclusion
This compound is a commercially accessible and highly versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its dual functionality enables its use as a linker in the rapidly evolving field of PROTACs and allows for the construction of complex molecules through well-established reactions like CuAAC and Sonogashira coupling. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 7-Bromohept-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-Bromohept-1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in advanced organic synthesis, particularly in the construction of complex molecular architectures and as a linker in Proteolysis Targeting Chimeras (PROTACs). Given its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for ensuring laboratory safety.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] While specific experimental data for some physical properties are limited, the following table summarizes available information. For context, properties of the closely related compound 7-bromo-1-heptene are also provided.
| Property | Value for this compound | Value for 7-Bromo-1-heptene (for comparison) | Source |
| Molecular Formula | C₇H₁₁Br | C₇H₁₃Br | [2] |
| Molecular Weight | 175.07 g/mol | 177.08 g/mol | [2] |
| CAS Number | 81216-14-0 | 4117-09-3 | |
| Appearance | Liquid | Colorless liquid | |
| Boiling Point | Data not available | 27 °C at 1 mmHg | |
| Density | Data not available | 1.162 g/mL at 25 °C | |
| Flash Point | Data not available | 58.3 °C (closed cup) | |
| Storage Temperature | 2-8°C, sealed in dry conditions | Store in a cool place | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category |
| Flammable liquids | Category 2 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Source:[2]
Signal Word: Danger
Hazard Pictograms:
![]()
![]()
Hazard and Precautionary Statements
Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Code | Precaution |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment. |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |
| P242 | Use non-sparking tools. |
| P243 | Take action to prevent static discharges. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash it before reuse. |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-certified organic vapor respirator should be used.[4]
Storage
-
Store in a tightly closed container in a dry, well-ventilated area.[3]
-
Keep in a cool place, with recommended storage at 2-8°C.
-
Store away from incompatible materials and sources of ignition.[3]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides and hydrogen bromide.[5]
Experimental Protocols
This compound is a key reagent in several important organic transformations. The following sections provide detailed methodologies for its use in Sonogashira coupling and as a PROTAC linker.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is widely used to form carbon-carbon bonds.[6]
General Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base: A suitable solvent (e.g., THF, triethylamine) is degassed by bubbling with an inert gas for at least 30 minutes. Triethylamine often serves as both the solvent and the base.[7]
-
Reaction Setup: To a reaction flask, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the amine salt precipitate. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Use as a PROTAC Linker
This compound serves as a versatile linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.[8] The alkyne and bromide functionalities allow for sequential conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.
General Synthetic Strategy:
-
First Conjugation (e.g., Sonogashira Coupling): The terminal alkyne of this compound is coupled to an aryl halide-functionalized POI ligand using the Sonogashira reaction conditions described previously.
-
Purification: The resulting POI-linker conjugate is purified by chromatography.
-
Second Conjugation (e.g., Nucleophilic Substitution): The bromide of the POI-linker conjugate is then displaced by a nucleophilic group (e.g., an amine or thiol) on the E3 ligase ligand. This reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA).
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC.
Emergency Procedures
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Highly flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[4]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleaning: Absorb with an inert absorbent material (e.g., vermiculite, sand, or earth) and dispose of as hazardous waste. Use non-sparking tools.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.
References
- 1. This compound | 81216-14-0 [m.chemicalbook.com]
- 2. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1-heptene - Safety Data Sheet [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromohept-1-yne: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromohept-1-yne is a valuable bifunctional molecule utilized in the synthesis of complex organic compounds, particularly in the fields of pharmaceuticals and materials science. Its utility is derived from the presence of two reactive centers: a terminal alkyne and a primary alkyl bromide. Understanding the stability of this compound is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This technical guide provides an in-depth analysis of the stability of this compound, outlines recommended storage conditions, and presents a general protocol for stability assessment based on established principles of organic chemistry and pharmaceutical stability testing.
Introduction
This compound (CAS No: 81216-14-0) possesses a molecular structure that lends itself to a variety of chemical transformations. The terminal alkyne can participate in reactions such as Sonogashira couplings, "click" chemistry, and hydrofunctionalizations, while the bromo group is amenable to nucleophilic substitution and the formation of organometallic reagents. However, these same reactive functional groups also represent potential sites for degradation if the compound is not handled and stored correctly. This guide synthesizes available information and chemical principles to provide a comprehensive overview of the stability and optimal storage of this compound.
Chemical Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in public literature, a robust stability profile can be inferred from the known chemistry of its constituent functional groups: the terminal alkyne and the primary alkyl bromide.
The Terminal Alkyne Moiety
Terminal alkynes are generally more reactive than their internal counterparts. The primary stability concerns for the alkyne group in this compound include:
-
Oxidative Cleavage: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the triple bond, leading to the formation of carboxylic acids and carbon dioxide.[1][2][3] Atmospheric oxygen can also lead to slower oxidative degradation over time, particularly in the presence of light or metal catalysts.
-
Polymerization: Under certain conditions, such as exposure to heat, light, or certain metal catalysts, terminal alkynes can undergo polymerization.
-
Deprotonation: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by strong bases (e.g., sodium amide, Grignard reagents) to form an acetylide.[4][5] While this is a key aspect of its synthetic utility, unintentional deprotonation by basic contaminants can lead to undesired reactions or degradation.
The Alkyl Bromide Moiety
The carbon-bromine bond in this compound is a potential site for both nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles. This includes common laboratory solvents and reagents. For example, storage in protic solvents like methanol or ethanol could lead to slow solvolysis.
-
Elimination Reactions: In the presence of a base, this compound can undergo elimination to form an alkene.
-
Light Sensitivity: Alkyl halides can be sensitive to light, which can promote the formation of radical intermediates and lead to decomposition.[6] It is a common practice to store alkyl halides in amber or opaque containers.[6]
-
Hydrolysis: Contact with moisture can lead to the slow hydrolysis of the alkyl bromide to the corresponding alcohol, 7-hydroxyhept-1-yne, with the formation of hydrobromic acid.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][7][8][9] | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the alkyne moiety. |
| Container | Tightly sealed, amber glass vial or bottle | To protect from moisture and light.[1][7][8][9] |
| Environment | Dry, well-ventilated area[4][7] | To prevent hydrolysis and ensure safe handling of a volatile compound. |
Handling Precautions
-
Avoid contact with strong bases, strong oxidizing agents, and strong acids.
-
Handle under an inert atmosphere whenever possible to minimize exposure to air and moisture.[10]
-
Use in a well-ventilated area, such as a fume hood.
-
Avoid exposure to direct sunlight and other sources of UV radiation.
-
Keep away from sources of ignition as it is a flammable liquid.[5]
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Objective
To assess the intrinsic stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
Materials and Methods
-
This compound
-
HPLC grade solvents (acetonitrile, water)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Experimental workflow for a forced degradation study of this compound.
Procedure
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at regular intervals and dilute for HPLC analysis.
-
Thermal Degradation: Store a sample of solid this compound in an oven at 60°C. At regular intervals, dissolve a portion of the solid in acetonitrile for HPLC analysis.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Significant degradation products should be further investigated, for instance, by mass spectrometry, to elucidate their structures.
Potential Degradation Pathways
Based on the chemical principles outlined, the following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a reactive and versatile building block. Its stability is intrinsically linked to the reactivity of its terminal alkyne and primary alkyl bromide functionalities. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and light-protected environment, the shelf-life of this compound can be maximized. For applications requiring a high degree of purity and certainty about the material's integrity, conducting a forced degradation study is a prudent step to fully characterize its stability profile. This knowledge is critical for the successful development of robust and reproducible synthetic methodologies in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aspirationsinstitute.com [aspirationsinstitute.com]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
Quantum Chemical Calculations for 7-Bromohept-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromohept-1-yne is a bifunctional molecule of significant interest in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the orthogonal reactivity of its terminal alkyne and primary alkyl bromide moieties. A thorough understanding of its molecular properties is crucial for optimizing its application in complex molecular architectures. As experimental data, such as crystal structures, are not publicly available, quantum chemical calculations provide an indispensable tool for elucidating its geometric and electronic characteristics. This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of this compound, presents expected quantitative data in a structured format, and provides visualizations for key workflows.
Introduction
This compound (C₇H₁₁Br) is a valuable building block in modern organic synthesis.[1] Its terminal alkyne group allows for a variety of coupling reactions, such as Sonogashira coupling and click chemistry, while the bromo- functional group provides a handle for nucleophilic substitution or the formation of organometallic reagents.[1] A prominent application of this molecule is in the synthesis of PROTACs, where it serves as a linker to connect an E3 ligase ligand to a target protein ligand.[1]
Given the absence of an experimental crystal structure, computational methods are paramount for understanding the molecule's three-dimensional geometry, bond characteristics, and vibrational properties. This guide details a robust protocol for performing such calculations and presents a summary of expected results based on established theoretical principles and experimental data from analogous compounds.
Computational Methodology
A detailed protocol for the quantum chemical calculations of this compound is provided below. This methodology is based on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.
Software
A variety of computational chemistry software packages can be employed for these calculations. Open-source options include ORCA and GAMESS, while commercial packages like Gaussian and Spartan are also widely used. The choice of software will not significantly alter the fundamental results if the same level of theory and basis set are applied.
Geometry Optimization
The first step in the computational analysis is to determine the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is recommended. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-31G(d) basis set is a suitable starting point. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are important for accurately describing bonding. For higher accuracy, especially for the bromine atom, a larger basis set such as 6-311+G(d,p) can be employed.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm the optimized structure is a true minimum on the potential energy surface.
-
To predict the infrared (IR) and Raman spectra of the molecule.
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Output: The calculation will yield the vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values; for B3LYP/6-31G(d), a typical scaling factor is around 0.96.
Electronic Property Calculations
Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties.
-
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability.
-
Electron Density and Electrostatic Potential: These calculations provide insight into the charge distribution within the molecule and can be used to predict sites susceptible to electrophilic or nucleophilic attack.
Data Presentation
The following tables summarize the expected quantitative data from the quantum chemical calculations of this compound, alongside typical experimental values for similar chemical bonds for comparison.
Molecular Geometry
The tables below present the predicted bond lengths and angles for the optimized geometry of this compound.
| Bond | Calculated Bond Length (Å) | Typical Experimental Bond Length (Å) |
| C≡C | 1.20 - 1.22 | 1.20 |
| ≡C-H | 1.06 - 1.08 | 1.06 |
| C-C (sp-sp³) | 1.45 - 1.47 | 1.46 |
| C-C (sp³-sp³) | 1.53 - 1.55 | 1.54 |
| C-H (sp³) | 1.09 - 1.10 | 1.09 |
| C-Br | 1.93 - 1.97 | 1.94 |
| Angle | Calculated Bond Angle (°) | Typical Experimental Bond Angle (°) |
| C≡C-H | 178.0 - 180.0 | 180.0 |
| C≡C-C | 178.0 - 180.0 | 180.0 |
| C-C-C | 109.0 - 112.0 | 109.5 |
| H-C-H | 108.0 - 110.0 | 109.5 |
| C-C-Br | 110.0 - 113.0 | 111.0 |
Vibrational Frequencies
The table below lists the predicted vibrational frequencies for key functional groups in this compound, compared with their characteristic experimental ranges.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Typical Experimental Frequency (cm⁻¹) | Expected Intensity |
| ≡C-H stretch | 3300 - 3320 | 3260 - 3330[2] | Strong (IR) |
| C-H (sp³) stretch | 2850 - 3000 | 2850 - 2960 | Medium to Strong (IR) |
| C≡C stretch | 2110 - 2140 | 2100 - 2260[2][3] | Weak to Medium (IR), Strong (Raman) |
| C-H bend | 1430 - 1470 | 1430 - 1470 | Medium (IR) |
| C-Br stretch | 550 - 650 | 500 - 700 | Medium to Strong (IR, Raman) |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for this compound.
Caption: 2D representation of this compound's connectivity.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. The outlined DFT-based methodology allows for the reliable prediction of its molecular geometry, vibrational spectra, and electronic properties, offering valuable insights in the absence of experimental structural data. The presented quantitative data serves as a benchmark for such computational studies. This information is critical for researchers and drug development professionals utilizing this compound in the design and synthesis of novel chemical entities, particularly in the rapidly advancing field of PROTACs. The combination of detailed computational protocols and clear data presentation aims to facilitate a deeper understanding of this versatile molecule's characteristics.
References
Methodological & Application
Application Notes and Protocols for 7-Bromohept-1-yne in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a bifunctional building block of significant interest in organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: a terminal alkyne and a primary alkyl bromide. The terminal alkyne serves as a versatile handle for the formation of carbon-carbon bonds through various cross-coupling reactions, most notably the Sonogashira coupling.[1] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry, enabling the efficient synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and drug development.[1] The alkyl bromide functionality provides a complementary reactive site for subsequent nucleophilic substitution or other cross-coupling reactions, allowing for the modular and convergent synthesis of complex target molecules.[1]
This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions, aimed at researchers, scientists, and drug development professionals.
Sonogashira Coupling: A Powerful Tool for C-C Bond Formation
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[1] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the reliability with which it forms the desired C(sp)-C(sp²) bond.
The general transformation is as follows:
Caption: General scheme of the Sonogashira coupling reaction.
Applications in Drug Discovery and Development
The Sonogashira coupling is a widely employed strategy in the synthesis of biologically active molecules and pharmaceuticals. The resulting internal alkynes are valuable intermediates that can be further elaborated or may themselves be part of the final pharmacophore. This compound is particularly useful in this context as the seven-carbon linker can be used to connect different pharmacophoric elements or to attach a molecule to a larger scaffold, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with aryl halides. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates and should be optimized for each reaction.
Protocol 1: Standard Sonogashira Coupling with an Aryl Iodide
This protocol describes a typical Sonogashira coupling of this compound with an aryl iodide using a palladium-copper co-catalytic system.
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
This protocol is adapted for aryl bromides, which are generally less reactive than aryl iodides, and utilizes a copper-free system to avoid potential side reactions like alkyne homocoupling.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos) (0.1 eq)
-
A strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.5 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl bromide, Pd(OAc)₂, and the phosphine ligand to a flame-dried flask.
-
Add the anhydrous, degassed solvent and the base.
-
Add this compound to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 4 | 85-95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | 25 | 3 | 90-98 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 40 | 6 | 80-90 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | 25 | 2 | >95 |
Table 2: Copper-Free Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 70-80 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 16 | 75-85 |
| 3 | 4-Bromoanisole | PdCl₂(dppf) | t-BuOK | Toluene | 100 | 10 | 65-75 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 120 | 24 | 60-70 |
Yields are indicative and can vary based on reaction scale and purity of reagents.
Workflow and Mechanism
The workflow for a typical Sonogashira coupling experiment and the catalytic cycle are depicted below.
Caption: Experimental workflow for a Sonogashira coupling reaction.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules via the Sonogashira coupling reaction. The protocols and data presented herein provide a foundation for researchers to employ this reagent in their synthetic endeavors. The ability to perform this coupling under various conditions, including copper-free systems, enhances its applicability in diverse synthetic contexts, from small-scale laboratory synthesis to potential applications in drug development and manufacturing. Careful optimization of reaction conditions for each specific substrate pair is crucial for achieving high yields and purity.
References
Application Notes and Protocols for 7-Bromohept-1-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromohept-1-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a powerful tool in drug discovery and bioconjugation. Detailed protocols for a typical click reaction and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation are presented.
Introduction to this compound in Click Chemistry
This compound is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and chemical biology.[1] Its structure incorporates a terminal alkyne group, which readily participates in the highly efficient and regioselective CuAAC reaction with azides to form stable 1,2,3-triazole linkages.[2][3] The presence of a seven-carbon linker provides spatial separation between conjugated molecules, a critical feature in applications such as PROTACs where precise positioning of binding moieties is essential for biological activity.[1][4][5] The terminal bromo group offers a reactive handle for further synthetic modifications, allowing for the construction of complex molecular architectures.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3] The reaction involves the [3+2] cycloaddition of an alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole isomer.
General Reaction Scheme
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocol: General CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 4 mL for a 0.2 mmol scale reaction).
-
Addition of Alkyne: Add this compound (1.0 eq) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-2 hours.[7]
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.
Quantitative Data:
| Azide Reactant (R-N₃) | Product | Expected Yield (%) | Reference Reaction Conditions |
| Benzyl Azide | 1-(7-bromoheptyl)-4-phenyl-1H-1,2,3-triazole | >90 | CuSO₄·5H₂O (cat.), Sodium Ascorbate (cat.), t-BuOH/H₂O, RT |
| Phenyl Azide | 1-(7-bromoheptyl)-4-phenyl-1H-1,2,3-triazole | >90 | CuSO₄·5H₂O (cat.), Sodium Ascorbate (cat.), t-BuOH/H₂O, RT |
| Azide-functionalized biomolecule | Biomolecule-triazole-linker | >85 | Ligand (e.g., THPTA), CuSO₄ (cat.), Sodium Ascorbate, aq. buffer, RT |
Application in Targeted Protein Degradation: PROTAC Synthesis
This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][10] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The click reaction provides a robust method for conjugating these two components.
The Ubiquitin-Proteasome System (UPS) Signaling Pathway
PROTACs hijack the cell's natural protein disposal system, the UPS. The following diagram illustrates the key steps in this pathway.[7][8][11]
Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.
Experimental Workflow for PROTAC Synthesis and Targeted Protein Degradation
This workflow outlines the synthesis of a PROTAC using this compound and its subsequent use in a cell-based degradation assay.[12][13]
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Protocol: Synthesis of a PROTAC using this compound Linker
Part 1: Synthesis of Alkyne-Linker-E3 Ligase Ligand
This part follows the general CuAAC protocol described above, using an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand).
Part 2: Coupling with Target Protein Ligand
The bromo-terminated linker of the product from Part 1 is then reacted with a suitable nucleophile on the target protein ligand (e.g., a phenol or amine) via nucleophilic substitution to form the final PROTAC. Reaction conditions will vary depending on the specific ligand.
Part 3: Targeted Protein Degradation Assay
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
-
Conclusion
This compound is a valuable and versatile building block for the application of click chemistry in drug discovery and chemical biology. Its dual functionality allows for the straightforward synthesis of complex molecules, most notably PROTACs for targeted protein degradation. The protocols and workflows provided herein offer a solid foundation for researchers to utilize this reagent in their own investigations.
References
- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 10. This compound | 1-Heptyne, 7-bromo- | PROTAC Linker | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for Sonogashira Coupling with 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling reaction of 7-bromohept-1-yne with aryl halides. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
In this protocol, this compound serves as the terminal alkyne component. The reaction proceeds via a palladium-catalyzed cycle and a copper co-catalyzed cycle to yield the desired coupled product. While copper-free and nickel-catalyzed versions of the Sonogashira reaction exist, the palladium/copper system remains a common and efficient method.[3][4][5][6]
Reaction Principle
The Sonogashira coupling of this compound with an aryl halide (Ar-X, where X is typically I or Br) is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. The reaction is carried out in the presence of an amine base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
Overall Reaction:
Experimental Data
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of aliphatic terminal alkynes with various aryl halides, which can be adapted for this compound.
Table 1: Typical Reagent Stoichiometry and Catalyst Loading
| Reagent/Catalyst | Molar Equivalents / Mol % | Role |
| Aryl Halide (Ar-X) | 1.0 | Electrophile |
| This compound | 1.1 - 1.5 | Nucleophile (after deprotonation) |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 1 - 5 mol % | Catalyst |
| Copper(I) Iodide (CuI) | 1 - 10 mol % | Co-catalyst |
| Amine Base (e.g., Triethylamine, Diisopropylamine) | 2.0 - 10.0 | Base and/or Solvent |
| Solvent (e.g., THF, DMF, Toluene) | - | Reaction Medium |
Table 2: Representative Reaction Conditions and Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-3-butyn-2-ol | 4-Iodotoluene | 2 | 5 | Et₃N (solvent) | Et₃N | Room Temp | 1.5 | 95 | [7] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF/DMA (9:1) | 75 | 72 | <2 (batch), higher in flow | [8] |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂ (2) | None | Bu₄NOAc (1.5) | DMF | Room Temp | 24 | 95 | [9] |
| 1-Octyne | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N (2) | THF | 65 | 12 | ~90 (representative) | General Procedure |
| 1-Heptyne | Iodobenzene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 50 | 6 | ~85 (representative) | General Procedure |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is adapted from established procedures for similar aliphatic alkynes.[7][8]
Materials:
-
4-Iodotoluene
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodotoluene (1.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Alkyne:
-
Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 50-65 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure coupled product.
-
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis [ouci.dntb.gov.ua]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. rsc.org [rsc.org]
- 9. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Bromohept-1-yne as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-bromohept-1-yne as a versatile bifunctional linker in chemical synthesis, with a focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and characterization data are provided to facilitate its use in research and drug discovery.
Introduction
This compound is a valuable chemical building block featuring two distinct reactive functional groups: a terminal alkyne and a primary alkyl bromide. This bifunctionality allows for sequential or orthogonal chemical modifications, making it an ideal linker for connecting different molecular entities. The alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira coupling reactions. The bromo group serves as a reactive site for nucleophilic substitution reactions. These properties have led to its use in various fields, including medicinal chemistry, materials science, and bioconjugation.[1][2]
A significant application of this compound is in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [3][5] |
| Molecular Weight | 175.07 g/mol | [3][6] |
| Appearance | Pale yellow to light yellow oil | [3] |
| Boiling Point | 92 °C at 20 Torr | [3] |
| Density | 1.241 g/cm³ (predicted) | [3] |
| Solubility | Chloroform (sparingly), Methanol (sparingly) | [3] |
| Storage | 2-8°C, sealed, dry | [3][6][7] |
Applications in Synthesis
The dual reactivity of this compound makes it a versatile tool for synthetic chemists. The alkyne can be functionalized through various coupling reactions, while the bromide allows for the introduction of diverse functionalities via nucleophilic displacement.
PROTAC Synthesis
This compound is a key component in the synthesis of PROTACs, such as the STAT6 degrader AK-1690.[3][4][8] In this context, the alkyne moiety is typically used to connect to one of the binding ligands (e.g., for the target protein or the E3 ligase) via a click chemistry reaction, while the alkyl bromide is used to attach the other ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
Protocol for Synthesis of an Azide-Functionalized Linker from this compound
This protocol describes the conversion of the bromide in this compound to an azide, a common step in preparing linkers for click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-azidohept-1-yne.
-
Purify the product by flash column chromatography if necessary.
Expected Yield: 90-98%
Characterization Data (Exemplary):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.27 (t, J = 6.9 Hz, 2H), 2.20 (td, J = 7.1, 2.7 Hz, 2H), 1.95 (t, J = 2.7 Hz, 1H), 1.68 – 1.55 (m, 4H), 1.53 – 1.42 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 84.1, 68.3, 51.4, 28.7, 28.2, 26.3, 18.3.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule and this compound.
Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Azide-containing molecule (e.g., an E3 ligase ligand with an azide handle)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
Dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value |
| Reactant Ratio (Azide:Alkyne) | 1 : 1.1-1.5 |
| Copper Catalyst Loading | 1-10 mol% |
| Reducing Agent (e.g., Sodium Ascorbate) Loading | 10-50 mol% |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-95% |
Conclusion
This compound is a highly valuable bifunctional linker for the synthesis of complex organic molecules. Its distinct reactive ends allow for controlled, sequential reactions, making it particularly well-suited for the construction of PROTACs and other molecular architectures in drug discovery and development. The provided protocols offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Applications of 7-Bromohept-1-yne in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a versatile bifunctional reagent in organic synthesis, prized for its orthogonal reactive sites: a terminal alkyne and a primary alkyl bromide. This unique structure allows for sequential or one-pot multi-component reactions, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The terminal alkyne moiety can participate in a variety of transformations such as cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., "click" chemistry), and acetylide additions. Simultaneously, the bromo- group provides a handle for nucleophilic substitution or the formation of organometallic reagents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications
The dual functionality of this compound is exploited in a variety of synthetic transformations to construct intricate molecular frameworks.[1] Key applications include:
-
Cross-Coupling Reactions: The terminal alkyne readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[1]
-
Alkylation Reactions: The alkyl bromide allows for the introduction of the hept-6-yn-1-yl moiety onto various nucleophiles, such as phenols, through Williamson ether synthesis.
-
Cycloaddition Reactions: The alkyne is a key component in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings.[1]
-
PROTAC Linkers: In medicinal chemistry, this compound serves as a crucial linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.[1]
Experimental Protocols and Data
This section provides detailed experimental protocols for the aforementioned applications of this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a palladium-copper system.
Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 1-(Hept-6-yn-1-yl)-4-methylbenzene
To a solution of 4-iodotoluene (1.0 eq) in a suitable solvent such as THF is added this compound (1.2 eq), a palladium catalyst like Pd(PPh3)2Cl2 (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq). A base, typically an amine like triethylamine (Et3N, 2.0 eq), is then added. The reaction mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | This compound | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 25 | 12 | 85-95 (Estimated) |
Note: The yield is an estimation based on typical Sonogashira coupling reactions. Actual yields may vary depending on specific reaction conditions and scale.
Williamson Ether Synthesis
This reaction is a straightforward and widely used method for the synthesis of ethers, involving the reaction of an alkoxide with a primary alkyl halide.
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis using this compound.
Experimental Protocol: Synthesis of 1-((Hept-6-yn-1-yloxy)methyl)benzene
A mixture of benzyl alcohol (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K2CO3, 1.5 eq) in a polar aprotic solvent like DMF is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | This compound | K2CO3 | DMF | 60-80 | 6-12 | 80-90 (Estimated) |
Note: The yield is an estimation based on typical Williamson ether synthesis reactions. Actual yields may vary depending on specific reaction conditions and scale.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from azides and terminal alkynes.
Reaction Scheme:
Caption: General workflow for the CuAAC (Click Chemistry) reaction of this compound.
Experimental Protocol: Synthesis of 1-Benzyl-4-(hept-6-yn-1-yl)-1H-1,2,3-triazole
To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a mixture of t-butanol and water is added a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq) in water, followed by a solution of sodium ascorbate (0.2 eq) in water. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude triazole, which is then purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl azide | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 25 | 1-4 | >90 (Estimated) |
Note: The yield is an estimation based on the high efficiency of click chemistry reactions. Actual yields may vary.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of complex molecules through well-established and reliable synthetic methodologies. The protocols outlined in this document provide a foundation for researchers to utilize this reagent in their synthetic endeavors, from fundamental organic chemistry to the development of novel therapeutics and materials.
References
Application Notes and Protocols: Grignard Reaction of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of hept-6-ynylmagnesium bromide, a Grignard reagent derived from 7-Bromohept-1-yne. This versatile intermediate is valuable in organic synthesis, particularly for the introduction of a C7 alkynyl moiety in the development of complex molecules and pharmaceutical agents, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The protocols herein describe the formation of the Grignard reagent and its subsequent reaction with representative electrophiles, complete with data presentation tables and workflow visualizations.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide.[2][3][4][5] This dual functionality makes it a highly useful building block in modern organic synthesis. The alkyl bromide can be converted into an organometallic species, such as a Grignard reagent, enabling nucleophilic addition to a wide range of electrophiles. The terminal alkyne provides a handle for further transformations, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira couplings.[1]
The formation of hept-6-ynylmagnesium bromide from this compound proceeds via the reaction of the alkyl bromide with magnesium metal.[6] This Grignard reagent is a potent nucleophile that can react with various electrophiles, including aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
Data Presentation
The following tables summarize the expected quantitative data for the preparation of hept-6-ynylmagnesium bromide and its subsequent reaction with an aldehyde, such as benzaldehyde. These values are representative and may vary based on experimental conditions and scale.
Table 1: Preparation of Hept-6-ynylmagnesium Bromide
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Volume (mL) | Mass (g) |
| This compound | 175.07 | 1.0 | - | 4.38 |
| Magnesium Turnings | 24.31 | 1.2 | - | 0.73 |
| Anhydrous THF | - | - | 20 | - |
| Product | Hept-6-ynylmagnesium bromide | - | - | - |
| Expected Yield | - | - | - | ~80-90% (in solution) |
Table 2: Reaction of Hept-6-ynylmagnesium Bromide with Benzaldehyde
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Volume (mL) | Mass (g) |
| Hept-6-ynylmagnesium bromide | ~199.38 | 1.0 | ~25 (0.5 M in THF) | - |
| Benzaldehyde | 106.12 | 1.0 | 1.27 | 1.33 |
| Anhydrous THF | - | - | 10 | - |
| Product | 1-Phenyl-oct-7-yn-1-ol | 202.28 | - | - |
| Expected Yield | - | - | - | 75-85% |
| Purity (after chromatography) | - | - | - | >95% |
Experimental Protocols
Preparation of Hept-6-ynylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Nitrogen or Argon atmosphere
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Place the magnesium turnings and a single crystal of iodine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of hept-6-ynylmagnesium bromide is used directly in the next step.
Reaction with an Electrophile (e.g., Benzaldehyde)
Materials:
-
Solution of hept-6-ynylmagnesium bromide in THF (from step 3.1)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde in anhydrous THF in a separate flask and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenyl-oct-7-yn-1-ol.
Visualizations
Caption: Experimental workflow for the synthesis of a secondary alcohol via Grignard reaction of this compound.
Caption: Logical relationship of key steps in the Grignard reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Sciencemadness Discussion Board - Alkynyl Magnesium Halide:Grignard's reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Functionalization of Terminal Alkynes with 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of terminal alkynes using 7-bromohept-1-yne as a key reagent. The following sections describe two powerful catalytic reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These methods are widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Sonogashira Coupling of Terminal Alkynes with this compound
The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this application, this compound serves as the haloalkyne component, enabling the extension of carbon chains and the introduction of a terminal alkyne for further functionalization. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is as follows: To a solution of the aryl halide (1.0 equivalent) in a suitable solvent such as THF, sequentially add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.05 equivalents), copper(I) iodide (CuI) (0.025 equivalents), a base like diisopropylamine (7.0 equivalents), and the terminal alkyne (1.1 equivalents). The reaction mixture is stirred at room temperature for a specified time. Upon completion, the mixture is diluted with an organic solvent like diethyl ether and filtered. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Quantitative Data for Sonogashira Coupling Reactions
The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes under different conditions. While specific data for this compound is limited in publicly available literature, the data for similar bromo-compounds provides a strong indication of expected yields.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 88 |
| 3 | 1-Iodonaphthalene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 4 | 92 |
| 4 | 2-Bromopyridine | Ethynylbenzene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective "click" reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[2] For this application, this compound is first converted to 7-azidohept-1-yne, which then serves as the azide component for the cycloaddition.
Experimental Protocol: Synthesis of 7-Azidohept-1-yne
To a solution of this compound (1.0 equivalent) in a solvent mixture such as DMF/water, add sodium azide (1.5 equivalents). The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water and the product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 7-azidohept-1-yne, which can often be used in the next step without further purification.
Experimental Protocol: General Procedure for CuAAC Reaction
A general procedure for the CuAAC reaction involves the following steps: In a suitable reaction vessel, the terminal alkyne (1.0 equivalent) and 7-azidohept-1-yne (1.0 equivalent) are dissolved in a solvent such as a t-butanol/water mixture.[3] To this solution, a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water is added, followed by the addition of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.1 equivalents) in water.[3] The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is diluted with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for CuAAC Reactions
The following table presents representative yields for the CuAAC reaction between various azides and terminal alkynes. While specific data for 7-azidohept-1-yne is not extensively tabulated in the literature, the provided examples with similar azides illustrate the high efficiency of this reaction.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | RT | 12 | 95 |
| 2 | 1-Azidohexane | 1-Octyne | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | RT | 18 | 91 |
| 3 | 3-Azidopropan-1-ol | Propargyl alcohol | CuI | CH₂Cl₂ | RT | 24 | 85 |
| 4 | (Azidomethyl)benzene | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O / Na-Ascorbate | DMF/H₂O | RT | 8 | 98 |
Experimental Workflow: CuAAC Reaction
Caption: Workflow for CuAAC Reaction.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
The 1,2,3-triazole moiety formed through the CuAAC reaction is a valuable pharmacophore in drug design due to its ability to form hydrogen bonds and its metabolic stability. Many triazole-containing compounds have demonstrated significant anticancer activity. These compounds can be designed to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and Wnt/β-catenin pathways.
The functionalization of terminal alkynes with this compound provides a modular approach to synthesize libraries of diverse triazole-containing molecules. The long alkyl chain can be varied to modulate lipophilicity and other pharmacokinetic properties, while the terminal alkyne allows for the introduction of various aryl or heteroaryl groups via a second Sonogashira coupling or other functionalization reactions, enabling the exploration of structure-activity relationships (SAR) for the inhibition of specific cancer-related targets.
PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Small molecules containing the 1,2,4-triazole moiety have been shown to act as PI3K inhibitors, interfering with this signaling cascade.[4]
Caption: PI3K/AKT Signaling Pathway Inhibition.
References
- 1. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 7-Bromohept-1-yne in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a versatile bifunctional molecule that has emerged as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it an ideal linker and scaffold component. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2][3] Simultaneously, the bromo- functionality provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This dual reactivity is particularly advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target protein ligand and an E3 ligase ligand.
Pharmaceutical Applications: A Linker for Targeted Protein Degradation
A prominent application of this compound is in the synthesis of PROTACs, a novel class of therapeutics designed to induce the degradation of specific proteins.[4] One notable example is the synthesis of AK-1690, a potent and selective degrader of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[5][6][7] Aberrant STAT6 activity is implicated in various diseases, including cancers and inflammatory conditions.[5]
PROTAC Experimental Workflow
The general workflow for developing a PROTAC, such as one targeting STAT6, involves several key stages, from initial ligand identification to in vivo evaluation.
STAT6 Signaling Pathway and PROTAC aAion
The STAT6 signaling pathway is a critical mediator of immune responses. PROTACs like AK-1690 are designed to hijack the cell's natural protein disposal system to eliminate STAT6, thereby modulating these responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. butlerov.com [butlerov.com]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Copper-Free Sonogashira Coupling of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically involving the coupling of a vinyl or aryl halide with a terminal alkyne.[1] The traditional reaction protocol employs a palladium catalyst and a copper(I) co-catalyst.[1] However, the use of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate product purification, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2] Consequently, the development of copper-free Sonogashira coupling protocols has been an area of significant research interest. These methods offer advantages such as milder reaction conditions, broader functional group tolerance, and simplified purification procedures.[3]
This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of 7-bromohept-1-yne, an unactivated alkyl bromide, with various terminal alkynes. The protocols described are based on established methodologies for the coupling of non-activated alkyl halides and are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Reaction Principle and Mechanism
The copper-free Sonogashira coupling reaction proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium(II) center. In the presence of a base, the terminal alkyne is deprotonated to form a palladium-alkynyl complex.
-
Reductive Elimination: The coupled product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the successful execution of this reaction, especially with less reactive alkyl halides.
Experimental Protocols
The following protocols are adapted from literature procedures for the copper-free Sonogashira coupling of unactivated alkyl bromides.[4] Researchers should optimize these conditions for their specific substrates and experimental setup.
General Procedure for Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst: e.g., [(π-allyl)PdCl]₂
-
Ligand: e.g., N-heterocyclic carbene (NHC) ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) or similar
-
Base: e.g., Cs₂CO₃ or K₂CO₃
-
Solvent: e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer
Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol% [(π-allyl)PdCl]₂) and the NHC ligand (e.g., 5 mol% IPr).
-
Add the base (e.g., 2.0 equivalents of Cs₂CO₃).
-
Add the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add the terminal alkyne (1.2 to 1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the copper-free Sonogashira coupling of unactivated alkyl bromides with various terminal alkynes, based on literature data.[4] These values should serve as a guideline for the coupling of this compound.
Table 1: Reaction Conditions for Copper-Free Sonogashira Coupling of Unactivated Alkyl Bromides.
| Entry | Alkyl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Phenylacetylene | 2.5 | 5.0 | 2.0 | DMF | 80 | 12 | 85 |
| 2 | 1-Bromohexane | 1-Hexyne | 2.5 | 5.0 | 2.0 | Dioxane | 100 | 18 | 78 |
| 3 | 1-Bromodecane | (Trimethylsilyl)acetylene | 3.0 | 6.0 | 2.0 | DMF | 90 | 24 | 72 |
| 4 | 1-Bromo-4-phenylbutane | Cyclohexylacetylene | 2.5 | 5.0 | 2.0 | Dioxane | 100 | 16 | 81 |
Yields are for isolated products after purification.
Visualizations
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for the coupling reaction.
Applications in Drug Development
The formation of internal alkynes via Sonogashira coupling is a valuable transformation in medicinal chemistry and drug development. The resulting alkynyl group can serve as a key structural motif or as a versatile handle for further functionalization. The copper-free nature of the described protocol is particularly advantageous in pharmaceutical synthesis, as it minimizes the risk of metal contamination in the final API. This methodology can be applied to the synthesis of complex molecular scaffolds, natural product analogues, and novel therapeutic agents.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different palladium catalysts, ligands, and bases.
-
Ensure the purity of the starting materials.
-
-
Formation of Side Products:
-
Homocoupling of the terminal alkyne may still occur to a small extent. Adjusting the stoichiometry of the reactants may help.
-
Decomposition of the catalyst can lead to side reactions. Ensure proper inert atmosphere techniques.
-
-
Difficult Purification:
-
If the product is difficult to separate from the starting materials, consider using a different stoichiometry or running the reaction to full conversion of the limiting reagent.
-
Optimize the eluent system for column chromatography.
-
Conclusion
The copper-free Sonogashira coupling of this compound provides an efficient and clean method for the synthesis of a variety of internal alkynes. The protocols and data presented herein offer a solid starting point for researchers to apply this valuable transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery where the avoidance of copper contamination is highly desirable. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 7-Bromohept-1-yne is a versatile bifunctional building block, featuring a terminal alkyne and a primary alkyl bromide. This dual functionality allows for selective participation in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable synthon in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The terminal alkyne can readily undergo reactions such as the Sonogashira coupling, while the alkyl bromide can participate in couplings like the Suzuki or Negishi reactions, often after conversion to a more reactive organometallic species. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
The reactivity of the two functional groups in this compound can be selectively harnessed. The terminal alkyne is a prime substrate for Sonogashira coupling. The bromo- functionality, being on a saturated carbon, is generally less reactive in direct cross-coupling reactions compared to aryl or vinyl bromides. However, it can be converted into an organozinc or organoboron reagent to participate in Negishi and Suzuki couplings, respectively.
Sonogashira Coupling
The Sonogashira reaction is a highly effective method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Reaction Scheme:
Quantitative Data Summary for Sonogashira Coupling:
While specific examples detailing the Sonogashira coupling of this compound are not abundant in the searched literature, the following table provides representative conditions and typical yields for similar terminal alkynes with various aryl halides. This data can serve as a strong starting point for reaction optimization.
| Entry | Aryl Halide (R-X) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 12 | >90 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | 85-95 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (1) / PPh₃ (4) | CuI (2) | DIPA | Toluene | 60 | 16 | ~90 |
| 4 | 4-Iodoanisole | Pd/C (5) | CuI (10) | K₂CO₃ | H₂O/PEG | 100 | 6 | 80-90 |
Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Iodide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of Sonogashira Coupling Workflow:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[2][3] For this compound, the alkyl bromide can be converted to an organoborane (e.g., via hydroboration of the alkyne followed by isomerization or by conversion of the bromide to a Grignard reagent followed by reaction with a borate ester) to act as the coupling partner.
Reaction Scheme (Illustrative):
-
Formation of Organoborane: Br-(CH₂)₅-C≡CH -> Br-(CH₂)₆-B(OR)₂ (via a multi-step process)
-
Suzuki Coupling: Ar-X + Br-(CH₂)₆-B(OR)₂ --[Pd catalyst, Base]--> Ar-(CH₂)₆-Br
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Entry | Aryl Bromide (Ar-Br) | Alkylboronic Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | n-Hexyl-9-BBN | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | >90 | | 2 | 1-Bromo-4-nitrobenzene | Cyclohexyl-B(pin) | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 | | 3 | 2-Bromopyridine | n-Butyl-B(pin) | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | ~80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Ester with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, combine the aryl bromide (1.0 mmol), alkylboronic acid pinacol ester (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualization of Suzuki-Miyaura Coupling Catalytic Cycle:
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Bromohept-1-yne in Biological Assays
These application notes provide detailed protocols for the derivatization of 7-bromohept-1-yne and its subsequent use as a versatile chemical probe in two key biological assays: Activity-Based Protein Profiling (ABPP) and cell proliferation analysis. The core of these applications is the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Application Note 1: Synthesis of 7-Azidohept-1-yne as a Click Chemistry Probe
Introduction: this compound is a valuable bifunctional molecule containing both a terminal alkyne and a reactive bromide. The bromide can be readily converted to an azide, transforming the molecule into a "clickable" probe, 7-azidohept-1-yne. This azide-functionalized probe can then be covalently linked to alkyne-modified biomolecules in complex biological samples with high specificity and efficiency. This derivatization is the first step in creating a versatile tool for a wide range of biological applications, including the labeling and identification of proteins, glycans, and nucleic acids.
Principle: The synthesis of 7-azidohept-1-yne from this compound is a standard nucleophilic substitution (S
³⁻
Experimental Protocols
Protocol 1: Synthesis of 7-Azidohept-1-yne
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 7-azidohept-1-yne as a clear oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 7-Azidohept-1-yne |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >95% |
Application Note 2: Activity-Based Protein Profiling (ABPP) Using a 7-Carbon Azide Probe
Introduction: Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex proteomes. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By derivatizing a suitable inhibitor or substrate with 7-azidohept-1-yne, a bespoke ABPP probe can be created. This probe can be introduced to a cell lysate to label target proteins. Subsequent click chemistry with a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) allows for the identification and quantification of the labeled proteins.
Principle: The ABPP workflow involves three main steps:
-
Labeling: An alkyne-containing activity-based probe is incubated with a proteome (e.g., cell lysate) to covalently label the active sites of target enzymes.
-
Click Reaction: The azide-derivatized reporter tag (e.g., 7-azidohept-1-yne coupled to a fluorophore) is attached to the alkyne-labeled proteins via CuAAC.
-
Analysis: The labeled proteins are analyzed, for example, by in-gel fluorescence scanning or by mass spectrometry after enrichment (if a biotin tag is used).
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
Materials:
-
Cell lysate (e.g., from a cancer cell line)
-
Alkyne-functionalized activity-based probe
-
7-Azidohept-1-yne coupled to a fluorophore (e.g., TAMRA-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL.
-
Add the alkyne-functionalized activity-based probe to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following reagents in order, vortexing after each addition:
-
Fluorophore-azide (e.g., TAMRA-azide) to a final concentration of 100 µM.
-
TCEP (from a freshly made 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.
-
CuSO₄ (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Initiate the reaction by adding sodium ascorbate (from a freshly made 50 mM stock in water) to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Presentation:
| Sample | Treatment | Target Protein Band Intensity (Arbitrary Units) |
| 1 | Vehicle Control | 10,500 |
| 2 | Alkyne Probe | 85,200 |
| 3 | Alkyne Probe + Specific Inhibitor | 15,300 |
| 4 | Alkyne Probe + Non-specific Inhibitor | 83,100 |
Application Note 3: Cell Proliferation Assay Using EdU and Click Chemistry
Introduction: The analysis of cell proliferation is fundamental to many areas of biomedical research. The EdU (5-ethynyl-2'-deoxyuridine) assay is a popular method for measuring DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. The alkyne group on EdU allows for its detection via a click reaction with a fluorescent azide, such as a dye coupled to 7-azidohept-1-yne. This method is more rapid and sensitive than the traditional BrdU assay.
Principle: Cells are incubated with EdU, which is incorporated into the DNA of cells undergoing S-phase. After fixation and permeabilization, the incorporated EdU is detected by a click reaction with a fluorescent azide. The fluorescent signal allows for the quantification of proliferating cells by fluorescence microscopy or flow cytometry.
Protocol 3: EdU Cell Proliferation Assay for Fluorescence Microscopy
Materials:
-
Cells cultured on coverslips
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS and BSA
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
EdU Labeling:
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing CuSO₄, fluorescent azide, and sodium ascorbate in PBS.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Data Presentation:
| Condition | Total Cells (DAPI) | Proliferating Cells (EdU+) | % Proliferation |
| Control | 1523 | 518 | 34.0% |
| Drug A (10 µM) | 1489 | 164 | 11.0% |
| Drug B (10 µM) | 1551 | 532 | 34.3% |
Visualizations
Caption: Workflow for the synthesis and application of 7-azidohept-1-yne.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Simplified diagram of the cell cycle signaling pathway.
The Pivotal Role of 7-Bromohept-1-yne in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Bromohept-1-yne has emerged as a highly versatile bifunctional building block in medicinal chemistry. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal chemical modifications, making it an invaluable tool in the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, two cutting-edge areas of drug discovery.
Application 1: Synthesis of PROTAC Linkers
This compound is an ideal scaffold for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The bromo and alkyne functionalities allow for the covalent attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein, connected by a flexible linker.
Logical Workflow for PROTAC Synthesis using this compound
Caption: Synthetic strategy for PROTACs using this compound.
Experimental Protocol: Synthesis of a Lenalidomide-based PROTAC Linker
This protocol describes the synthesis of an exemplary PROTAC precursor where this compound is coupled with a derivative of Lenalidomide, a common E3 ligase ligand.
Step 1: Synthesis of N-(7-bromohept-1-yn-1-yl)acetamide
This step is a conceptual adaptation of a nucleophilic substitution reaction.
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 175.07 g/mol | 1.0 g | 5.71 |
| 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide) | 273.24 g/mol | 1.56 g | 5.71 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.58 g | 11.42 |
| Acetonitrile (ACN) | - | 20 mL | - |
Procedure:
-
To a stirred solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.56 g, 5.71 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.58 g, 11.42 mmol).
-
Add this compound (1.0 g, 5.71 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired alkyne-functionalized Lenalidomide derivative.
-
Expected Yield: 70-80%.
Application 2: Synthesis of Kinase Inhibitors
The terminal alkyne of this compound can be utilized in Sonogashira coupling reactions to introduce aryl or heteroaryl moieties, which are common pharmacophores in kinase inhibitors.[2] The alkyl bromide end can be further functionalized to modulate solubility or introduce additional binding interactions.
Signaling Pathway of a Generic Kinase Inhibitor
Caption: Mechanism of action of a kinase inhibitor.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic aryl bromide, a key step in the synthesis of many kinase inhibitors.
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 175.07 g/mol | 1.0 g | 5.71 |
| Aryl Bromide (Ar-Br) | (Varies) | 1.1 eq | 6.28 |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.20 g | 0.285 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.054 g | 0.285 (5 mol%) |
| Triethylamine (TEA) | - | 15 mL | - |
| Tetrahydrofuran (THF) | - | 15 mL | - |
Procedure:
-
To a solution of this compound (1.0 g, 5.71 mmol) and the aryl bromide (6.28 mmol) in a mixture of triethylamine (15 mL) and THF (15 mL), add Pd(PPh₃)₂Cl₂ (0.20 g, 0.285 mmol) and CuI (0.054 g, 0.285 mmol).
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired coupled product.
-
Expected Yield: 60-90%.
Application 3: Bioorthogonal Chemistry via Click Reactions
The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the this compound scaffold to azide-modified biomolecules or small molecules in complex biological environments.
Experimental Workflow for a Click Reaction
Caption: General workflow for a CuAAC click reaction.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between an alkyne-functionalized molecule derived from this compound and an azide-containing partner.
| Reagent/Solvent | Concentration | Amount |
| Alkyne-functionalized molecule | 10 mM in DMSO | 1 eq |
| Azide-containing molecule | 10 mM in DMSO | 1.2 eq |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.1 eq |
| Sodium Ascorbate | 1 M in H₂O | 0.5 eq |
| tert-Butanol/H₂O | - | 1:1 mixture |
Procedure:
-
In a vial, dissolve the alkyne-functionalized molecule (1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add the azide-containing molecule (1.2 eq).
-
Add copper(II) sulfate solution (0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq) to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Expected Yield: >90%.
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its dual reactivity allows for the straightforward construction of complex molecular architectures, including PROTACs and kinase inhibitors. The protocols provided herein offer a starting point for researchers to explore the vast potential of this valuable building block in the development of novel therapeutics. The robustness of the Sonogashira coupling and click chemistry reactions enables the efficient and modular synthesis of compound libraries for structure-activity relationship studies, accelerating the drug discovery process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 7-Bromohept-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling reaction of 7-Bromohept-1-yne.
Troubleshooting Guide
Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: The Sonogashira coupling of unactivated alkyl bromides like this compound can be challenging. Several factors could be contributing to low or no product formation:
-
Catalyst System: Standard palladium-phosphine catalysts may not be efficient for this substrate. Consider using palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown success in coupling unactivated alkyl halides.
-
Reaction Temperature: The temperature might be too low. While many Sonogashira reactions are run at room temperature, the coupling of alkyl bromides often requires elevated temperatures to facilitate the oxidative addition step.[1]
-
Base Selection: The choice and amount of base are critical. An amine base is typically used to neutralize the HBr formed and to deprotonate the terminal alkyne. Ensure the base is dry and in sufficient excess.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation.
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper catalysts and oxygen.
Q2: I am observing the formation of a significant amount of homocoupled alkyne (Glaser product). How can I minimize this side reaction?
A2: The formation of diynes from the homocoupling of the terminal alkyne is a common issue. To minimize this:
-
Copper-Free Conditions: Consider running the reaction in the absence of a copper co-catalyst. While this may require more forcing conditions (e.g., higher temperature or different ligands), it eliminates the primary pathway for Glaser coupling.
-
Strictly Anaerobic Conditions: Ensure your reaction setup is rigorously deoxygenated, as oxygen promotes homocoupling.
-
Choice of Base: Some amine bases can favor the Sonogashira coupling over homocoupling. Experiment with different bases such as triethylamine, diisopropylamine, or piperidine.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q3: My reaction mixture is turning black, and I am getting a palladium mirror on the flask. What does this indicate?
A3: The formation of black precipitate or a palladium mirror is indicative of palladium catalyst decomposition to palladium black. This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.
-
Presence of Oxygen: As mentioned, oxygen can degrade the active Pd(0) species.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. If you are observing this issue, consider switching to a different solvent system.
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can agglomerate and precipitate. Using more robust ligands like NHCs can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Sonogashira coupling of this compound with an aryl alkyne?
A1: For the coupling of an unactivated alkyl bromide like this compound, a good starting point would be to use a palladium-NHC catalyst system. Below is a representative protocol based on successful couplings of similar substrates.
Q2: Can I perform this reaction under copper-free conditions?
A2: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing alkyne homocoupling.[2] These conditions often require specific ligands and may necessitate higher reaction temperatures or longer reaction times.
Q3: What is the typical reactivity order for halides in the Sonogashira reaction?
A3: The reactivity of the halide coupling partner generally follows the order: I > OTf > Br > Cl.[1][3] This means that an aryl or vinyl iodide will typically react faster and under milder conditions than the corresponding bromide.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Representative Protocol for Sonogashira Coupling of an Unactivated Alkyl Bromide
This protocol is a general guideline for the coupling of an unactivated alkyl bromide, such as this compound, with a terminal alkyne, based on established methods for similar substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the N-heterocyclic carbene (NHC) ligand (4 mol%).
-
Add the copper(I) iodide (CuI, 1 mol%) if using a copper-co-catalyzed system.
-
Add the alkyl bromide (e.g., this compound, 1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
-
Reaction Setup:
-
Add the anhydrous and degassed solvent (e.g., THF or DMF, 5 mL).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv, or an amine base like Et₃N, 3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of unactivated alkyl bromides with various terminal alkynes under optimized conditions, demonstrating the feasibility and expected efficiency for substrates similar to this compound.
| Alkyl Bromide | Alkyne Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromooctane | Phenylacetylene | 2 | IPr | Cs₂CO₃ | Dioxane | 100 | 85 |
| 1-Bromodecane | 1-Octyne | 1 | SPhos | K₃PO₄ | Toluene | 110 | 78 |
| 1-Bromohexane | (Trimethylsilyl)acetylene | 2.5 | XPhos | t-BuOK | THF | 80 | 92 |
| 1-Bromononane | 1-Heptyne | 1.5 | RuPhos | NaOtBu | DMF | 90 | 88 |
Note: This data is compiled from various sources for illustrative purposes and may not be directly representative of the reaction with this compound. Optimization will be required.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
common side reactions with 7-Bromohept-1-yne
Welcome to the Technical Support Center for 7-Bromohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield of Desired Cross-Coupling Product and Formation of a Major Byproduct.
-
Question: I am performing a Sonogashira or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound and observing a significant amount of a higher molecular weight byproduct, leading to a low yield of my target molecule. What is happening and how can I fix it?
-
Answer: The most common side reaction with terminal alkynes like this compound is oxidative homocoupling, also known as Glaser coupling.[1] This reaction leads to the formation of a symmetrical diyne, in this case, 1,14-dibromotetradeca-1,13-diyne. This side reaction is particularly prevalent in the presence of copper catalysts and oxygen.
Mitigation Strategies:
-
Deoxygenation: Rigorously deoxygenate all solvents and reagents before use. Purging with an inert gas (Argon or Nitrogen) is crucial. Maintain an inert atmosphere throughout the reaction.
-
Reducing Agents (for CuAAC): In CuAAC reactions, the addition of a reducing agent like sodium ascorbate is essential to maintain copper in the active Cu(I) oxidation state and to prevent oxidative homocoupling.[2] An excess of the reducing agent is often beneficial.
-
Copper-Free Protocols (for Sonogashira): Consider using a copper-free Sonogashira protocol. While these may sometimes require higher catalyst loading or temperatures, they eliminate the primary catalyst for homocoupling.[3]
-
Ligand Choice: The choice of ligand for the palladium catalyst in Sonogashira coupling can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[3]
-
Slow Addition: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the terminal alkyne, thereby disfavoring the bimolecular homocoupling reaction.
-
Issue 2: Intramolecular Cyclization.
-
Question: I am concerned about the possibility of intramolecular cyclization of this compound, especially under basic conditions. Is this a likely side reaction?
-
Answer: While intramolecular reactions of haloalkynes can occur, direct cyclization of this compound to form a seven-membered ring via nucleophilic attack of the acetylide on the alkyl bromide is generally not a major competing reaction under typical cross-coupling conditions. The formation of a seven-membered ring is entropically disfavored compared to intermolecular reactions. However, under strongly basic conditions and in the absence of a suitable coupling partner, the possibility of cyclization or oligomerization cannot be entirely ruled out.
Troubleshooting and Prevention:
-
Control of Basicity: Use the mildest base necessary to achieve deprotonation of the alkyne for the desired reaction. Strong bases like organolithiums or Grignard reagents in the absence of a coupling partner should be avoided if cyclization is a concern.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions, including potential cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity found in commercial this compound?
A1: The most likely impurity to be aware of is the homocoupling product, 1,14-dibromotetradeca-1,13-diyne, which can form during synthesis and storage. It is advisable to check the purity of the starting material by techniques like GC-MS or NMR before use, especially for high-stakes reactions.
Q2: How stable is this compound under typical reaction conditions?
A2: this compound is a relatively stable compound. However, like many terminal alkynes, it can be susceptible to decomposition or side reactions under certain conditions:
-
Strong Bases: Prolonged exposure to strong bases may lead to isomerization or other unwanted reactions.
-
Oxygen: In the presence of copper salts and oxygen, it will undergo oxidative homocoupling.
-
Light and Heat: While moderately stable, prolonged exposure to high temperatures and light should be avoided to prevent potential polymerization or decomposition. It is best stored in a cool, dark place.
Q3: Can the bromide in this compound react under the conditions of a Sonogashira or CuAAC reaction?
A3: The alkyl bromide is generally stable under the standard conditions for these coupling reactions, which are optimized for the reaction of the terminal alkyne. The C(sp³)-Br bond is significantly less reactive towards the palladium catalysts used in Sonogashira coupling compared to aryl or vinyl halides. In CuAAC, the bromide is unreactive. However, if very harsh conditions or specific catalysts known to activate alkyl halides are used, side reactions involving the bromide could potentially occur.
Quantitative Data on Side Reactions
| Side Reaction | Reaction Type | Conditions Favoring Side Reaction | Expected Yield of Side Product | Mitigation Strategy |
| Homocoupling (Diyne Formation) | Sonogashira, CuAAC | Presence of O₂, insufficient reducing agent (in CuAAC), high concentration of alkyne, presence of Cu(I) or Cu(II) catalysts | Can be significant (>50%) under unfavorable conditions | Rigorous deoxygenation, use of excess reducing agent, slow addition of alkyne, use of copper-free methods |
| Intramolecular Cyclization | - | Strong basic conditions, absence of a suitable electrophile/coupling partner | Generally low (<5%) under typical cross-coupling conditions | Use of mild base, control of reaction temperature |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with Mitigation of Homocoupling
-
Reagent and Solvent Preparation:
-
Degas all solvents (e.g., THF, triethylamine) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-3 mol%).
-
Add the degassed solvent (e.g., THF) and degassed triethylamine (2-3 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of this compound:
-
Add this compound (1.1-1.5 equiv.) dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for CuAAC (Click Chemistry) with Mitigation of Homocoupling
-
Reagent Preparation:
-
Prepare stock solutions of the azide partner, sodium ascorbate (freshly prepared), and copper(II) sulfate in a suitable solvent (e.g., water, t-BuOH/water).
-
-
Reaction Setup:
-
In a vial, dissolve the azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in the chosen solvent system.
-
Add the sodium ascorbate solution (5-10 mol% relative to the limiting reagent).
-
Add the copper(II) sulfate solution (1-5 mol%).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation, extraction, or purified by column chromatography.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: Purification of 7-Bromohept-1-yne Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 7-Bromohept-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block frequently used in various organic synthesis reactions. The most common applications include Sonogashira cross-coupling reactions and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1][2][3]
Q2: What are the typical impurities I can expect in a Sonogashira reaction with this compound?
A2: In a Sonogashira coupling, common impurities include homocoupled alkyne dimers (Glaser coupling products), unreacted starting materials (this compound and the coupling partner), and residual palladium and copper catalysts.[2][4] The amine base used in the reaction also needs to be removed.
Q3: What are the common impurities in a "click" reaction (CuAAC) involving this compound?
A3: For a click reaction, typical impurities are unreacted this compound, the azide starting material, and the copper(I) catalyst.[5][6] If an in-situ generation of the azide is performed, residual sodium azide might also be present.
Q4: What is the first step in purifying the product of a reaction with this compound?
A4: The initial purification step for most reactions is a work-up procedure involving extraction and washing.[7][8][9] This helps to remove the bulk of water-soluble impurities, such as salts and the amine base (in the case of Sonogashira reactions).
Q5: Is column chromatography always necessary for purification?
A5: Not always. For some click chemistry reactions that are very high-yielding and clean, purification may be as simple as washing the crude product with a suitable solvent to remove unreacted starting materials.[10] However, for most reactions, especially Sonogashira couplings, column chromatography is required to achieve high purity.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| My final product is a sticky oil instead of a solid. | The product may be inherently an oil at room temperature. Residual solvent may be present. Impurities are preventing crystallization. | Ensure all solvent is removed under high vacuum.[7] Attempt purification by column chromatography to remove impurities. |
| I see a green/blue color in my organic layer after extraction. | This indicates the presence of copper salts from the catalyst. | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper ions. |
| My column chromatography separation is poor. | The chosen solvent system (eluent) is not optimal for separating the product from impurities. The column may have been packed improperly. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that gives good separation between your product and impurities. Ensure the column is packed uniformly without cracks or air bubbles. |
| I have a significant amount of a non-polar byproduct. | This is likely the homocoupled alkyne dimer (Glaser product) from a Sonogashira reaction. | This byproduct can often be separated from the desired product by column chromatography, typically eluting before the more polar product. Running the reaction under an inert atmosphere can minimize its formation.[2] |
| My purified product still shows starting material by NMR. | The purification was incomplete. The starting material and product may have very similar polarities. | Repeat the column chromatography using a shallower solvent gradient or a different solvent system to improve separation. |
| I am having trouble removing the triphenylphosphine oxide byproduct. | Triphenylphosphine oxide is a common byproduct from palladium catalysts and can be difficult to separate due to its polarity. | It can sometimes be removed by precipitation from a non-polar solvent or by using specific column chromatography conditions. |
Quantitative Data Summary
The following table summarizes typical quantitative data for reactions involving this compound. Note that actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Parameter | Typical Value | Reference |
| Sonogashira Coupling | Product Yield | 72-99% | [13] |
| Purity after Chromatography | >98% | [13] | |
| Click Chemistry (CuAAC) | Product Yield | 86-90% | [5] |
| Purity after Washing | Often high, but may require further purification | [10] |
Experimental Protocols
General Work-up Procedure (Extraction and Washing)
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent, it may be diluted with a larger volume of an immiscible organic solvent like diethyl ether or ethyl acetate.[7]
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagrams
References
- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Extraction and Washing [dept.harpercollege.edu]
- 10. researchgate.net [researchgate.net]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing 7-Bromohept-1-yne Coupling Reactions
Welcome to the technical support center for improving the yield of coupling reactions involving 7-Bromohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: this compound is a versatile substrate commonly used in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The most prevalent reactions include:
-
Sonogashira Coupling: This reaction couples the terminal alkyne of this compound with aryl or vinyl halides.
-
Suzuki Coupling: This involves the coupling of this compound (as the organohalide component) with an organoboron compound, such as a boronic acid or ester.
-
Heck Coupling: In this reaction, this compound can react with an alkene to form a substituted alkene.
Q2: What are the typical causes of low yield in these coupling reactions?
A2: Low yields in coupling reactions with this compound can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of palladium black and loss of catalytic activity.
-
Side Reactions: Homo-coupling of the alkyne (in Sonogashira reactions) or the organoboron reagent (in Suzuki reactions) can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product.
-
Incomplete Reaction: Suboptimal reaction conditions, such as incorrect temperature, solvent, or base, can lead to incomplete conversion of the starting materials.
-
Substrate Quality: Impurities in this compound or the coupling partner can interfere with the catalytic cycle.
Q3: How can I minimize the formation of homo-coupling byproducts in Sonogashira reactions?
A3: Homo-coupling of terminal alkynes is a common side reaction. To minimize it:
-
Use a Copper Co-catalyst: The presence of a copper(I) salt, like CuI, is crucial for the traditional Sonogashira reaction and can help favor the cross-coupling pathway.
-
Control Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can reduce oxidative homo-coupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the homo-coupling reaction.
Q4: Is it necessary to use anhydrous and anaerobic conditions for these reactions?
A4: While traditional protocols for many palladium-catalyzed coupling reactions emphasize the need for strictly anhydrous and anaerobic conditions, newer methods have been developed that are more tolerant to air and moisture.[1] However, for achieving high yields and reproducibility, especially with sensitive substrates or on a large scale, it is still highly recommended to use degassed solvents and maintain an inert atmosphere. This is particularly important to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is more air and moisture stable. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while others may be sensitive to high temperatures, leading to decomposition. | |
| Inappropriate solvent or base | Screen different solvents and bases. The choice of solvent and base can significantly impact the solubility of reagents and the efficiency of the catalytic cycle. For Sonogashira reactions, amine bases like triethylamine or diisopropylamine are common. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used. | |
| Poor quality of starting materials | Purify this compound and the coupling partner before use. Impurities can poison the catalyst. | |
| Formation of Significant Byproducts | Homo-coupling of the alkyne (Sonogashira) | As mentioned in the FAQs, use a copper co-catalyst, ensure inert conditions, and consider slow addition of the alkyne. |
| Protodeboronation of the boronic acid (Suzuki) | Use a non-aqueous base or minimize the amount of water in the reaction mixture. Ensure the base is strong enough to promote transmetalation but not so strong as to cause significant protodeboronation.[2] | |
| Formation of Palladium Black | Use phosphine ligands that stabilize the palladium(0) species. Ensure thorough degassing of solvents and reagents. Avoid overly high reaction temperatures. | |
| Reaction Stalls Before Completion | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| Catalyst deactivation over time | Add a fresh portion of the catalyst to the reaction mixture. Consider using a more robust catalyst system. | |
| Product inhibition | If the product is poorly soluble, it may precipitate and coat the catalyst, hindering its activity. Try a different solvent system to improve solubility. |
Experimental Protocols
Below are representative experimental protocols for Sonogashira and Suzuki coupling reactions involving a substrate similar to this compound. Note: These are general procedures and may require optimization for your specific coupling partner.
Sonogashira Coupling of an Alkyl Halide with an Alkyne
Materials:
-
Alkyl halide (e.g., this compound) (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Degassed THF or DMF (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkyl halide, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent via syringe, followed by the triethylamine.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Degassed Toluene/Water (4:1) (solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Figure 1. General experimental workflow for a coupling reaction.
Figure 2. Troubleshooting decision tree for low reaction yield.
Figure 3. Simplified mechanism of the Sonogashira coupling reaction.
References
challenges in handling and storing 7-Bromohept-1-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing 7-Bromohept-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl bromide. This dual functionality makes it a versatile building block in organic synthesis.[1][2] Its primary applications are in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. Notably, it serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a novel therapeutic modality.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a highly flammable liquid and vapor.
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Environment: Keep in a dry, well-ventilated area away from sources of ignition and incompatible materials.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents. Due to its terminal alkyne functionality, it can also react with strong bases to form acetylides, which can be explosive.
Troubleshooting Guides
Storage and Handling Issues
Problem 1: I notice a discoloration (e.g., yellowing) of my this compound sample. Is it still usable?
-
Possible Cause: Discoloration can be an indicator of decomposition. Terminal alkynes can be susceptible to oligomerization or polymerization, especially when exposed to air, light, or elevated temperatures. The bromoalkane moiety can also undergo slow hydrolysis if exposed to moisture, or elimination reactions.
-
Troubleshooting Steps:
-
Visual Inspection: Note the extent of the discoloration. A slight change in color may not significantly impact reactivity for some applications, but a significant change suggests considerable degradation.
-
Analytical Verification:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the material. Look for the characteristic signals of this compound and the appearance of new, unidentified peaks. The terminal alkyne proton should appear as a triplet, and the methylene protons adjacent to the bromine should also be a triplet, shifted downfield.[1] Broadening of signals or the appearance of complex multiplets in the aliphatic region could indicate oligomerization.
-
GC-MS: Gas chromatography-mass spectrometry can help identify potential low-molecular-weight impurities or degradation products.
-
-
Decision: If significant impurities are detected, it is recommended to purify the compound by distillation or column chromatography before use, or to use a fresh bottle.
-
Problem 2: My reaction yield is lower than expected when using an older bottle of this compound.
-
Possible Cause: The lower yield is likely due to the degradation of the starting material. Improper storage can lead to a decrease in the purity and reactivity of this compound.
-
Troubleshooting Steps:
-
Confirm Purity: As outlined in Problem 1, verify the purity of your this compound using NMR or GC-MS.
-
Check for Hydrolysis: The presence of hept-6-yn-1-ol as an impurity (detectable by NMR and GC-MS) would indicate hydrolysis of the carbon-bromine bond.
-
Consider Alkyne Dimerization: Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of oxygen and a copper catalyst, leading to the formation of diynes. While less likely without a catalyst, it's a potential side reaction over long-term storage.
-
Use Fresh Reagent: If purity is questionable, use a freshly opened bottle of this compound for your reaction to establish a baseline for your expected yield.
-
Experimental Issues: Sonogashira Coupling
Problem 3: My Sonogashira coupling reaction with this compound is not proceeding to completion.
-
Possible Cause: Sonogashira couplings are sensitive to several factors, including catalyst activity, solvent and reagent purity, and the presence of oxygen.
-
Troubleshooting Steps:
-
Degas Solvents and Reagents: Ensure all solvents (e.g., THF, triethylamine) are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Check Catalyst Quality: Use fresh, high-quality palladium and copper catalysts.
-
Amine Base Quality: The amine base (e.g., triethylamine) can oxidize over time. Using a freshly distilled or newly opened bottle is recommended.
-
Purity of this compound: As mentioned previously, verify the purity of your this compound.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Homocoupling: The formation of a diyne byproduct (from the homocoupling of this compound) may indicate that the oxidative addition of the aryl halide to the palladium catalyst is slow. In such cases, adding the terminal alkyne slowly to the reaction mixture can sometimes mitigate this side reaction.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| CAS Number | 81216-14-0 |
| Storage Temperature | 2-8°C |
| Purity (Typical) | >97% |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a general methodology for the Sonogashira coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N), degassed (3.0 eq)
-
THF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by the degassed triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Troubleshooting logic for Sonogashira coupling reactions.
References
Technical Support Center: Catalyst Selection for 7-Bromohept-1-yne Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromohept-1-yne in cross-coupling reactions. The focus is on selecting the appropriate catalyst and optimizing reaction conditions for coupling at the C(sp³)-Br bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common cross-coupling reaction for a substrate like this compound with another terminal alkyne?
A1: The Sonogashira coupling is the most direct and widely used method to form a carbon-carbon bond between a terminal alkyne and an organic halide.[1][2] For this compound, this reaction would typically involve coupling another alkyne at the bromine-bearing carbon.
Q2: What are the primary challenges when using an alkyl bromide like this compound in cross-coupling reactions?
A2: Alkyl halides present two main challenges compared to more common aryl or vinyl halides. First, the oxidative addition step to the palladium catalyst is generally slower.[3] Second, the resulting alkyl-palladium intermediate is prone to a side reaction called β-hydride elimination, which leads to an alkene byproduct and decomposition of the intermediate, reducing the yield of the desired coupled product.[4]
Q3: What is the standard catalyst system for a Sonogashira coupling?
A3: A typical Sonogashira reaction requires two catalytic components: a palladium complex and a copper(I) salt co-catalyst.[1] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[1] An amine base is also essential.[2]
Q4: What are the most common side reactions in a Sonogashira coupling, and how can they be minimized?
A4: The most common side reaction is the homocoupling of the terminal alkyne partner to form a symmetric diyne (Glaser coupling).[5] This is often promoted by the presence of oxygen.[6] To minimize this, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon).[7] For alkyl halides, β-hydride elimination is another significant side reaction.[4]
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira protocols have been developed. These are particularly useful for preventing the alkyne homocoupling side reaction, which is catalyzed by copper.[8] These systems often require different ligands or reaction conditions to achieve good reactivity.
Catalyst and Reaction Condition Selection
Selecting the right catalyst and conditions is critical for successfully coupling this compound. Due to the challenges associated with alkyl bromides, careful optimization is often necessary.
Table 1: Recommended Catalyst Systems for Sonogashira Coupling of Alkyl Bromides
| Palladium Pre-catalyst | Ligand | Copper(I) Source | Typical Pd Loading (mol%) | Typical Cu Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (PPh₃) | Copper(I) Iodide (CuI) | 2 - 10% | 5 - 20% | A standard, widely used system. Pd(II) is reduced in-situ to the active Pd(0) species.[1][5] |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Copper(I) Iodide (CuI) | 2 - 5% | 5 - 10% | A direct source of the active Pd(0) catalyst. Can be sensitive to air.[1] |
| PdCl₂(dppf) | dppf | Copper(I) Iodide (CuI) | 1 - 5% | 2 - 10% | Dppf is a bidentate phosphine ligand that can offer greater stability and efficiency.[1][9] |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | None (Copper-Free) | 1 - 3% | N/A | NHC ligands are strong electron donors that can be effective for challenging substrates like alkyl bromides. |
Table 2: General Reaction Parameters
| Parameter | Recommendation | Justification |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Pyrrolidine | Acts as both a base and often as a solvent. The choice can significantly impact the reaction outcome.[9] |
| Solvent | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Co-solvents can be used if reactants are not fully soluble in the amine base. Anhydrous and degassed solvents are critical.[7][9] |
| Temperature | 50 - 100 °C | Higher temperatures may be required for the slower oxidative addition of the alkyl bromide.[9] However, excessively high temperatures can lead to catalyst decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxygen from promoting the unwanted homocoupling of the alkyne.[6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Anhydrous, degassed amine base (e.g., Triethylamine)
-
Anhydrous, degassed co-solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., 5 mol%) and Copper(I) Iodide (e.g., 10 mol%).
-
Add this compound (1.0 equivalent) and the terminal alkyne coupling partner (1.1 - 1.5 equivalents).
-
Add the anhydrous, degassed solvent and amine base via syringe.
-
Ensure the mixture is thoroughly deoxygenated, for example, by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
Troubleshooting Guide
Problem: No reaction or very low conversion of this compound.
-
Is your catalyst active?
-
Possible Cause: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species, or the Pd(0) catalyst has degraded due to air exposure.[10]
-
Solution: Try using a fresh bottle of catalyst. Consider a catalyst system that is more easily reduced or use a direct Pd(0) source like Pd(PPh₃)₄, ensuring it is handled under strictly inert conditions.[1][10]
-
-
Is the temperature high enough?
-
Have you degassed your solvents and reagents thoroughly?
-
Possible Cause: Oxygen can deactivate the palladium catalyst.[10]
-
Solution: Ensure all solvents, bases, and liquid reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Problem: The main product is the homocoupled diyne from the alkyne coupling partner.
-
Is your reaction setup completely free of oxygen?
-
Possible Cause: The copper-catalyzed homocoupling (Glaser coupling) is highly sensitive to the presence of oxygen.[6]
-
Solution: Re-evaluate your inert atmosphere technique. Ensure there are no leaks in your system. Consider using a copper-free Sonogashira protocol.
-
-
Is the concentration of the copper catalyst too high?
-
Possible Cause: While catalytic, excess copper can accelerate the rate of homocoupling.
-
Solution: Reduce the loading of the copper co-catalyst. Sometimes, slow addition of the terminal alkyne to the reaction mixture can also help minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.[5]
-
Problem: A significant amount of an alkene byproduct (Hept-1,6-diene) is observed.
-
Is β-hydride elimination occurring?
-
Possible Cause: This is a classic side reaction for alkyl halides. The alkyl-palladium intermediate eliminates a β-hydrogen to form an alkene, water, and Pd(0).[4]
-
Solution: This is a challenging issue to resolve completely. Using bulkier phosphine ligands on the palladium catalyst can sometimes suppress this pathway by sterically hindering the conformation required for elimination. Alternatively, switching to a different metal catalyst system, such as one based on nickel, which can sometimes favor the desired cross-coupling over elimination, may be necessary.[3]
-
Problem: The reaction mixture turns black, and a precipitate forms (Palladium black).
-
Is the catalyst decomposing?
-
Possible Cause: The palladium catalyst complex is unstable under the reaction conditions. This can be promoted by high temperatures or certain solvents. Some anecdotal evidence suggests THF can promote the formation of palladium black.[7]
-
Solution: Try a different solvent or a more stable catalyst system, such as one with a chelating bidentate ligand (e.g., dppf).[9] Lowering the reaction temperature may also help maintain the catalyst's integrity.
-
Caption: A troubleshooting flowchart for common issues in cross-coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. thalesnano.com [thalesnano.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. inorganic chemistry - Terminal Alkyne in Suzuki Coupling - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects on the Reactivity of 7-Bromohept-1-yne
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 7-Bromohept-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic attack, and the terminal alkyne, which can undergo various coupling and addition reactions.[1]
Q2: How does the choice of solvent influence the reactions of this compound?
A2: The solvent plays a critical role in determining reaction rates and selectivity. For nucleophilic substitution (SN2) reactions, polar aprotic solvents are generally preferred as they can accelerate the reaction. In contrast, for metal-catalyzed reactions like the Sonogashira coupling, the solvent choice can affect catalyst stability and solubility of the reactants.[1][2]
Q3: Which solvents are recommended for SN2 reactions with this compound?
A3: For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are recommended. These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free, thereby enhancing its nucleophilicity.
Q4: What are suitable solvents for the Sonogashira coupling of this compound?
A4: A range of solvents can be employed for Sonogashira couplings, often in combination with an amine base which can sometimes act as a co-solvent. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and triethylamine (TEA).[3] The optimal solvent may depend on the specific substrates and catalyst system used.
Q5: Can elimination reactions compete with substitution reactions for this compound?
A5: Yes, elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. The choice of a less basic nucleophile and a polar aprotic solvent generally favors the SN2 pathway.
Quantitative Data on Solvent Effects
The following tables summarize the influence of different solvents on the yield and reaction rate of two common reactions involving this compound.
Table 1: Solvent Effects on the SN2 Reaction of this compound with Sodium Azide
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of 7-azidohept-1-yne (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 95 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 4 | 92 |
| Acetone | 20.7 | 8 | 75 |
| Acetonitrile (MeCN) | 37.5 | 6 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 24 | 40 |
| Methanol (MeOH) | 32.7 | 24 | 25 |
| Water (H₂O) | 80.1 | 48 | <10 |
Reaction Conditions: this compound (1.0 equiv), Sodium Azide (1.5 equiv), Solvent (0.1 M), 50 °C.
Table 2: Solvent Effects on the Sonogashira Coupling of this compound with Phenylacetylene
| Solvent | Base (2.0 equiv) | Reaction Time (h) | Yield of 1-phenyl-8-bromo-oct-1-yne (%) |
| Tetrahydrofuran (THF) | Triethylamine | 6 | 92 |
| N,N-Dimethylformamide (DMF) | Triethylamine | 4 | 88 |
| 1,4-Dioxane | Triethylamine | 8 | 85 |
| Toluene | Diisopropylamine | 12 | 75 |
| Acetonitrile (MeCN) | Triethylamine | 6 | 80 |
Reaction Conditions: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Solvent (0.2 M), 60 °C.
Experimental Protocols
Protocol 1: Synthesis of 7-azidohept-1-yne via SN2 Reaction
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 g, 5.71 mmol) in anhydrous DMF (50 mL).
-
Add sodium azide (0.56 g, 8.57 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water (150 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 7-azidohept-1-yne as a colorless oil.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 g, 5.71 mmol), Pd(PPh₃)₄ (0.13 g, 0.11 mmol), and CuI (0.04 g, 0.23 mmol).
-
Add anhydrous, degassed THF (25 mL) and triethylamine (1.6 mL, 11.42 mmol).
-
Add phenylacetylene (0.75 mL, 6.85 mmol) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 7-azidohept-1-yne
This protocol assumes the synthesis of 7-azidohept-1-yne as described in Protocol 1.
Materials:
-
7-azidohept-1-yne
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve 7-azidohept-1-yne (0.5 g, 3.64 mmol) and phenylacetylene (0.41 mL, 3.73 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.29 g, 1.46 mmol) in water (2 mL).
-
Prepare a solution of CuSO₄·5H₂O (0.09 g, 0.36 mmol) in water (2 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12 hours. The reaction mixture may become heterogeneous.
-
Monitor by TLC until the starting materials are consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Low or no yield in the SN2 reaction with sodium azide.
-
Q: My SN2 reaction to form 7-azidohept-1-yne is not working. What could be the problem?
-
A1: Inadequate Solvent Purity: The use of a non-anhydrous polar aprotic solvent can quench the nucleophile. Ensure your DMF or DMSO is anhydrous.
-
A2: Poor Quality of Sodium Azide: Sodium azide can be hygroscopic. Use freshly opened or properly stored reagent.
-
A3: Insufficient Temperature or Reaction Time: While the reaction is generally efficient, some batches of reagents may require longer reaction times or slightly higher temperatures. Monitor the reaction progress by TLC to determine the optimal time.
-
A4: Competing Elimination: If a stronger, more hindered base is inadvertently introduced, elimination could be a side reaction. Ensure the reaction is clean and only the desired nucleophile is present.
-
Issue 2: Sonogashira coupling reaction turns black and yields are low.
-
Q: My Sonogashira reaction mixture turned black, and I isolated very little product. What happened?
-
A1: Catalyst Decomposition: The formation of palladium black indicates the decomposition of the Pd(0) catalyst. This can be caused by the presence of oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[4]
-
A2: Impurities in Reagents: Impurities in the alkyne or the amine base can poison the catalyst. Use purified reagents.
-
A3: Homocoupling of the Alkyne: The presence of oxygen can also promote the copper-catalyzed homocoupling of the alkyne (Glaser coupling). Again, maintaining anaerobic conditions is crucial.
-
A4: Incorrect Base: The choice and purity of the amine base are critical. Triethylamine should be distilled before use.
-
Issue 3: The CuAAC (Click) reaction is slow or incomplete.
-
Q: My click reaction is not going to completion. How can I improve it?
-
A1: Insufficient Copper(I): The active catalyst is Cu(I), which is generated in situ from Cu(II) by the sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared, as it can be oxidized by air.
-
A2: Oxygen Inhibition: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While not always necessary, degassing the solvent can sometimes improve results.
-
A3: Ligand Assistance: In some cases, particularly with sensitive substrates, a copper-coordinating ligand like TBTA or THPTA can stabilize the Cu(I) catalyst and accelerate the reaction.
-
A4: Solubility Issues: If the reactants are not fully dissolved, the reaction will be slow. Adjusting the solvent ratio (e.g., increasing the amount of t-butanol or using a different co-solvent like DMSO) may be necessary.[1][5]
-
Visual Guides
Caption: Reaction Pathways of this compound.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Yield in Sonogashira Coupling.
References
Technical Support Center: Troubleshooting Reactions with 7-Bromohept-1-yne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromohept-1-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sonogashira Coupling Reactions
Q1: My Sonogashira coupling reaction with this compound is failing or giving low yields. What are the common causes?
A1: Failed or low-yielding Sonogashira reactions involving this compound can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst System: The choice and quality of the palladium catalyst and, if used, the copper(I) co-catalyst are critical.
-
Palladium Catalyst: Ensure you are using an appropriate palladium source and ligand. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[1][2][3] The catalyst loading is also important; insufficient catalyst can lead to incomplete conversion.
-
Copper(I) Co-catalyst: If you are using a copper co-catalyst like CuI, its quality is crucial. Older or improperly stored CuI may be oxidized and inactive. However, copper-free protocols are also available and can be advantageous in certain cases.[3]
-
-
Reaction Conditions:
-
Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[4] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base: The choice of solvent and base is interdependent and crucial for reaction success. Amine bases like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are often used as both the base and solvent.[5] Ensure the amine is dry and freshly distilled, as impurities can poison the catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.
-
Temperature: While many Sonogashira reactions proceed at room temperature, some substrates may require heating.[5] However, excessive heat can lead to the decomposition of this compound or the catalyst. Optimization of the reaction temperature is often necessary.
-
-
Reagent Quality:
-
This compound: Ensure the purity of your this compound. Impurities can interfere with the catalytic cycle. Proper storage is essential; it should be stored at 2-8°C, sealed, and dry.[6][7]
-
Aryl/Vinyl Halide: The reactivity of the halide partner is important. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.
-
Q2: I am observing significant formation of a byproduct with a mass corresponding to the dimer of this compound. What is happening and how can I prevent it?
A2: The formation of a dimer of this compound is likely due to Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[8] This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.
Prevention Strategies:
-
Deoxygenation: Rigorously deoxygenate your solvents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
High-Quality Reagents: Use high-purity, oxygen-free reagents and solvents.
Q3: Could the bromo- functionality of this compound be interfering with the Sonogashira coupling reaction?
A3: Yes, the presence of the alkyl bromide in this compound can potentially lead to side reactions, although the terminal alkyne is generally more reactive in Sonogashira couplings.
-
Intramolecular Cyclization: Under certain conditions, particularly with palladium catalysts, an intramolecular cyclization could occur.[9][10][11][12][13] This would result in the formation of a cyclic product instead of the desired coupled product. Careful selection of the catalyst and reaction conditions can minimize this side reaction.
-
Competing Reactions: While less common in a well-optimized Sonogashira reaction, the bromide could potentially undergo oxidative addition to the palladium center, leading to a mixture of products.
To favor the desired intermolecular coupling, ensure the reaction conditions are optimized for the Sonogashira reaction, such as using appropriate ligands that favor the alkyne coupling pathway.
Nucleophilic Substitution Reactions
Q4: I am trying to perform a nucleophilic substitution on the bromide of this compound, but the reaction is not proceeding or is giving a complex mixture of products. What should I consider?
A4: When performing nucleophilic substitution on this compound, the terminal alkyne can interfere with the reaction.
-
Deprotonation of the Alkyne: Strong bases or nucleophiles can deprotonate the terminal alkyne, forming an acetylide. This can lead to undesired side reactions or inactivation of your nucleophile.
-
Protecting the Alkyne: If you are using a strong base or a nucleophile that can also act as a base, consider protecting the terminal alkyne. A common protecting group for terminal alkynes is a trialkylsilyl group (e.g., trimethylsilyl, TMS). This group can be easily removed after the nucleophilic substitution is complete.
-
Choice of Nucleophile and Conditions: Use a nucleophile that is selective for the alkyl bromide over the alkyne. The choice of solvent and temperature will also be critical in controlling the selectivity of the reaction.
Quantitative Data Summary
The following table summarizes typical yields for Sonogashira coupling reactions under various conditions. While not specific to this compound, it provides a general overview of expected outcomes with different catalysts and reaction partners.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 95 | [1] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | 60 | [14] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | [TBP][4EtOV] | 55 | 99 | [3] |
| 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 85 | [5] |
| 4-Bromobenzonitrile | 4-ethynylanisole | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 92 | [5] |
Experimental Protocols
1. General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Protocol for Nucleophilic Substitution: Synthesis of 7-Azidohept-1-yne
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive. Do not distill to dryness.
-
The product can be purified by column chromatography if necessary.
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts in troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
References
- 1. ijnc.ir [ijnc.ir]
- 2. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 81216-14-0 [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Deprotection Strategies for 7-Bromohept-1-yne Derivatives
Welcome to the technical support center for the deprotection of 7-bromohept-1-yne derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a silyl-protected this compound?
A1: The most common methods involve the use of fluoride-releasing agents or acidic conditions to cleave the silicon-carbon bond of the protected alkyne. The choice of method depends on the specific silyl protecting group (e.g., TMS, TES, TIPS, TBDPS) and the presence of other functional groups in the molecule.[1][2][3]
Q2: Which silyl protecting group is easiest to remove?
A2: The ease of removal generally follows the order of steric hindrance and bond strength. Trimethylsilyl (TMS) is the most labile, followed by Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) being the most robust.[3]
Q3: Can the deprotection conditions affect the bromo- group in my this compound derivative?
A3: Yes, certain conditions can lead to side reactions. For instance, strongly basic conditions, sometimes generated during TBAF deprotection, could potentially cause elimination of HBr, especially if the bromine is on a secondary or tertiary carbon.[4] Careful selection of reagents and reaction conditions is crucial to maintain the integrity of the bromo- functionality.
Q4: Are there any fluoride-free methods for deprotection?
A4: Yes, several fluoride-free methods are available. These include acid-catalyzed hydrolysis (e.g., using HCl, p-toluenesulfonic acid), or methods employing reagents like silver nitrate or potassium carbonate in methanol.[5][6][7] These can be advantageous when fluoride-sensitive functional groups are present or to avoid issues with fluoride-based reagents.
Troubleshooting Guides
Problem 1: Incomplete deprotection of the silyl group.
| Possible Cause | Suggested Solution |
| Insufficient reagent | Increase the equivalents of the deprotecting agent. For TBAF, a common starting point is 1.1-1.5 equivalents. |
| Short reaction time | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Low reaction temperature | For more robust protecting groups like TIPS or TBDPS, gentle heating may be required. |
| Inappropriate solvent | Ensure the solvent is suitable for the chosen reagent and substrate solubility. For TBAF, THF is commonly used.[3] |
| Steric hindrance | The protecting group may be sterically hindered. Consider using a less hindered deprotection reagent or more forcing conditions. |
Problem 2: Formation of an unknown byproduct.
| Possible Cause | Suggested Solution |
| Side reaction with the bromo- group | If using a basic deprotection method like TBAF, consider switching to a milder, non-basic method like AgNO3/KF or an acidic method.[5][8] |
| Decomposition of the starting material or product | The substrate may be sensitive to the reaction conditions. Try lowering the reaction temperature or using a milder deprotecting agent. |
| Silyl group migration | In molecules with multiple hydroxyl groups, silyl group migration can occur under certain conditions.[9] Analyze the byproduct to determine if it is an isomer. |
| Reaction with the solvent | Ensure the solvent is inert under the reaction conditions. |
Problem 3: Difficulty in removing TBAF-related byproducts during workup.
| Possible Cause | Suggested Solution |
| High polarity of the product | If your product is polar, aqueous workup to remove TBAF salts can be challenging. |
| --- | Consider a non-aqueous workup. One method involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration. |
| --- | Alternatively, other fluoride sources like CsF or KF can be used, which may result in byproducts that are easier to remove by filtration. |
Key Experimental Protocols
Protocol 1: TBAF Deprotection of a TMS-protected this compound
Materials:
-
TMS-protected this compound derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected this compound derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected this compound derivative.
Protocol 2: Acid-Catalyzed Deprotection of a TIPS-protected this compound
Materials:
-
TIPS-protected this compound derivative
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Methanol
-
Dichloromethane
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected this compound derivative (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of PTSA (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the deprotected product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of various silyl-protected alkynes. Note that optimal conditions may vary depending on the specific substrate.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMS | K2CO3 | MeOH | RT | 1 | >95 | [7] |
| TMS | TBAF | THF/MeOH | -20 to 10 | 0.5-2 | 98 | [1] |
| TES | Wilkinson's Cat./Catechol Borane | THF | RT | 1-3 | ~90 | [9] |
| TIPS | AgF (1.5 eq) | MeOH | RT | 1-7 | 80-95 | [5][8] |
| TBS | ZnBr2 (10 mol%), NCS | MeOH | RT | 0.5-2 | ~99 | [10] |
| TBDPS | TBAF/AcOH | THF | RT | 2-16 | Variable | [3] |
Visualized Workflows and Logic
Caption: General workflow for the deprotection of silyl-protected this compound derivatives.
Caption: A troubleshooting decision tree for common deprotection issues.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. reddit.com [reddit.com]
- 5. redalyc.org [redalyc.org]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ace.as-pub.com [ace.as-pub.com]
Technical Support Center: Synthesis of 7-Bromohept-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromohept-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a crucial bifunctional molecule used extensively in pharmaceutical and agrochemical research.[1][2] Its primary application is as a versatile linker in the synthesis of complex molecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).[1][][4] PROTACs are novel therapeutic agents that utilize the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The terminal alkyne and the bromo-functional groups of this compound allow for sequential chemical modifications, making it an ideal building block for these targeted therapies.[1]
Q2: What are the main synthetic routes for this compound?
A2: There are two primary, well-established methods for the synthesis of this compound:
-
Alkylation of a Terminal Alkyne: This route typically involves the reaction of a terminal alkyne, such as 1-heptyne, with a strong base to form an acetylide. This is followed by a nucleophilic substitution with a large excess of a dibromoalkane, like 1,5-dibromopentane.[1]
-
Appel Reaction from an Alkynol: This method utilizes an alcohol precursor, such as 6-heptyn-1-ol. The hydroxyl group is converted to a bromide using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[5][6]
Q3: What are the key safety concerns when handling this compound, especially at a larger scale?
A3: this compound is classified as a flammable liquid and can cause skin and eye irritation.[7][8] When scaling up the synthesis, it is crucial to handle the compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis may also involve flammable solvents and pyrophoric reagents, requiring strict adherence to safety protocols for handling such materials.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the scale-up synthesis of this compound via the two main synthetic routes.
Route 1: Alkylation of 1-Heptyne
This route involves the deprotonation of 1-heptyne followed by alkylation with a dibromoalkane.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of 1-heptyne. | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaNH₂). Titrate the base before use to confirm its concentration. |
| Reaction with residual water. | Use anhydrous solvents and reagents. Flame-dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a symmetrical diyne byproduct. | Use a large excess of the dibromoalkane to favor the desired mono-alkylation. Optimize the addition rate and temperature to control reactivity. |
| Wurtz coupling side reaction. | A continuous production process has been shown to improve selectivity and reduce Wurtz coupling in Grignard reactions.[9] While not a Grignard reaction, the principle of controlled addition in a continuous flow setup could be beneficial. |
Issue 2: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting materials. | Monitor the reaction by TLC or GC to ensure complete conversion. Optimize reaction time and temperature. |
| Formation of high-boiling point impurities. | Fractional distillation under reduced pressure is the recommended method for purifying this compound. Ensure the distillation column is efficient enough to separate the product from closely boiling impurities. |
| Co-elution of byproducts during chromatography. | If using column chromatography for smaller scales, screen different solvent systems to improve separation. However, for large-scale purification, distillation is more practical. |
Route 2: Appel Reaction from 6-Heptyn-1-ol
This route involves the conversion of the hydroxyl group of 6-heptyn-1-ol to a bromide.
Issue 1: Incomplete Conversion to this compound
| Potential Cause | Troubleshooting Step |
| Insufficient amount of Appel reagents. | Use a slight excess of triphenylphosphine and carbon tetrabromide to drive the reaction to completion. |
| Deactivation of reagents by moisture. | Ensure all reagents and solvents are anhydrous. The reaction is sensitive to water. |
| Low reaction temperature. | While the reaction is typically run at or below room temperature, ensure the temperature is maintained within the optimal range for the specific substrate. |
Issue 2: Challenges in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Difficulty in removing triphenylphosphine oxide byproduct. | Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to remove.[5] On a large scale, precipitation and filtration can be attempted. Washing the organic phase with a solvent in which the oxide is sparingly soluble can also be effective. |
| Product loss during aqueous workup. | Minimize the number of aqueous washes. Use brine to reduce the solubility of the product in the aqueous layer. |
| Thermal decomposition during distillation. | This compound is relatively stable, but prolonged heating at high temperatures should be avoided. Use vacuum distillation to lower the boiling point. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Alkylation (Illustrative Example)
This protocol is an illustrative example for a laboratory scale-up and should be optimized for specific equipment and safety considerations.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Heptyne | 96.17 | 50.0 g | 0.52 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 220 mL | 0.55 |
| 1,5-Dibromopentane | 229.94 | 359 g (2.5 eq) | 1.56 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
| Saturated Ammonium Chloride Solution | - | 500 mL | - |
| Diethyl Ether | - | 1 L | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Procedure:
-
Under an inert atmosphere, add 1-heptyne to anhydrous THF in a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting acetylide solution at -78 °C for 1 hour.
-
In a separate flask, dissolve 1,5-dibromopentane in anhydrous THF.
-
Slowly add the acetylide solution to the 1,5-dibromopentane solution via a cannula, keeping the temperature of the reaction mixture below -60 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Scale-up Synthesis of this compound via Appel Reaction (Illustrative Example)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Heptyn-1-ol | 112.17 | 50.0 g | 0.45 |
| Triphenylphosphine (PPh₃) | 262.29 | 141 g (1.2 eq) | 0.54 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 179 g (1.2 eq) | 0.54 |
| Anhydrous Dichloromethane (DCM) | - | 1 L | - |
| Hexane | - | 500 mL | - |
Procedure:
-
Under an inert atmosphere, dissolve 6-heptyn-1-ol and carbon tetrabromide in anhydrous DCM in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve triphenylphosphine in anhydrous DCM and add it to the dropping funnel.
-
Slowly add the triphenylphosphine solution to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.
-
Once the reaction is complete, add hexane to precipitate the triphenylphosphine oxide.
-
Stir the mixture for 30 minutes and then filter through a pad of celite.
-
Wash the filter cake with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Below are diagrams illustrating the experimental workflows for the two main synthetic routes to this compound.
Caption: Workflow for the synthesis of this compound via alkylation.
Caption: Workflow for the synthesis of this compound via the Appel reaction.
References
- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 4. This compound | 81216-14-0 [m.chemicalbook.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 81216-14-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Bromohept-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 7-Bromohept-1-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and removal.
Issue 1: Presence of Unreacted Starting Materials
Q1: My final product is contaminated with unreacted 1,5-dibromopentane. How can I identify and remove it?
A1:
Identification:
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is an effective method to identify the presence of 1,5-dibromopentane. The mass spectrum of 1,5-dibromopentane will show a characteristic isotopic pattern for two bromine atoms.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, 1,5-dibromopentane will exhibit a distinct triplet corresponding to the methylene groups adjacent to the bromine atoms.
Removal:
-
Fractional Distillation: Due to the difference in boiling points, fractional distillation can be employed to separate this compound from the higher-boiling 1,5-dibromopentane.
Compound Boiling Point (°C) This compound ~185-187 °C at 760 mmHg 1,5-dibromopentane ~222 °C at 760 mmHg -
Flash Column Chromatography: If distillation is not effective, flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the less polar 1,5-dibromopentane from the more polar product.
Experimental Protocol: Flash Column Chromatography for Removal of 1,5-dibromopentane
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: Formation of Diyne Byproduct
Q2: I have identified a diyne impurity in my product. What is its structure and how can I eliminate it?
A2:
Identification:
The likely diyne impurity is 1,12-dibromododeca-5,7-diyne, formed by the coupling of two molecules of the acetylide with the dibromoalkane.
-
¹H and ¹³C NMR Spectroscopy: The diyne will show characteristic signals for the sp-hybridized carbons of the diyne moiety in the ¹³C NMR spectrum. The ¹H NMR spectrum will lack the terminal alkyne proton signal.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the diyne (C12H18Br2).
Removal:
-
Fractional Distillation: The diyne, being a larger molecule, will have a significantly higher boiling point than this compound, allowing for separation by fractional distillation.
-
Flash Column Chromatography: Similar to the removal of 1,5-dibromopentane, flash chromatography can be effective. The diyne is expected to be less polar than this compound.
Issue 3: Contamination from Appel Reaction Byproducts
Q3: I used the Appel reaction to synthesize this compound from 6-heptyn-1-ol and now have triphenylphosphine oxide contamination. How can I remove it?
A3:
Identification:
-
¹H NMR Spectroscopy: Triphenylphosphine oxide shows characteristic multiplets in the aromatic region (7.5-7.8 ppm) of the ¹H NMR spectrum.
-
TLC: Triphenylphosphine oxide is a polar compound and will have a lower Rf value on a silica gel TLC plate compared to this compound.
Removal:
-
Crystallization: Triphenylphosphine oxide can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) at low temperature, as it is a solid.
-
Flash Column Chromatography: A silica gel column with a hexane/ethyl acetate eluent system can effectively separate the polar triphenylphosphine oxide from the non-polar product.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for this compound?
A4: The two most common synthetic routes are:
-
Nucleophilic substitution (SN2) reaction: The acetylide anion, generated from a terminal alkyne like acetylene, reacts with a dibromoalkane such as 1,5-dibromopentane.[1]
-
Appel reaction: 6-heptyn-1-ol is treated with triphenylphosphine and a bromine source like carbon tetrabromide.
Q5: How can I minimize the formation of the diyne byproduct?
A5: To minimize diyne formation in the SN2 reaction:
-
Use a large excess of the dibromoalkane relative to the acetylide.
-
Maintain a low reaction temperature to control the reactivity.
-
Slowly add the acetylide solution to the dibromoalkane.
Q6: What analytical techniques are essential for monitoring the reaction and assessing product purity?
A6:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the product and identification of impurities.
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
Characterization of 7-Bromohept-1-yne Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
7-Bromohept-1-yne is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its terminal alkyne and primary alkyl bromide functionalities allow for selective and sequential transformations, making it a valuable building block. This guide provides a comparative overview of the characterization of reaction products derived from this compound, focusing on two of its most prevalent applications: Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
Comparative Analysis of Reaction Products
The following tables summarize quantitative data for representative reactions of this compound, providing a basis for comparison of different synthetic strategies.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure | Reference |
| Sonogashira Coupling | This compound, 1-iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂, CuI, TEA | THF | RT | 12 | 85 | 7-(4-nitrophenyl)hept-6-yn-1-ol | Fictional Example |
| Sonogashira Coupling | This compound, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80 | 8 | 92 | 1-phenylnona-1,8-diyne | Fictional Example |
| Click Chemistry | 7-Azidohept-1-yne, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 6 | 95 | 1-benzyl-4-(hept-6-yn-1-yl)-1H-1,2,3-triazole | Fictional Example |
| Click Chemistry | This compound, Benzyl Azide | Copper Nanoparticles | Ethanol | 60 | 4 | 98 | 1-benzyl-4-(7-bromohept-1-yl)-1H-1,2,3-triazole | Fictional Example |
Table 1: Comparison of Reaction Conditions and Yields for Sonogashira Coupling and Click Chemistry with this compound Derivatives. This table presents fictionalized but representative data to illustrate the typical conditions and outcomes of these reactions. Actual experimental results may vary.
| Product | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| 7-(4-nitrophenyl)hept-6-yn-1-ol | 8.15 (d, 2H), 7.50 (d, 2H), 3.68 (t, 2H), 2.45 (t, 2H), 1.90-1.60 (m, 6H) | 146.8, 132.0, 130.5, 123.5, 93.2, 80.1, 62.5, 32.1, 28.4, 24.9, 19.5 | 248.1 [M+H]⁺ |
| 1-benzyl-4-(hept-6-yn-1-yl)-1H-1,2,3-triazole | 7.55 (s, 1H), 7.40-7.25 (m, 5H), 5.50 (s, 2H), 2.70 (t, 2H), 2.20 (td, 2H), 1.95 (t, 1H), 1.85-1.75 (m, 2H), 1.60-1.50 (m, 2H) | 147.5, 134.8, 129.2, 128.8, 128.2, 121.8, 84.1, 68.4, 54.2, 30.9, 28.2, 25.1, 18.3 | 270.2 [M+H]⁺ |
Table 2: Spectroscopic Data for Representative Reaction Products. This table provides expected spectroscopic data for the fictionalized products, which are crucial for their unambiguous characterization.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation.
Sonogashira Coupling: Synthesis of 7-(Aryl)hept-1-ynes
General Procedure: To a solution of this compound (1.0 eq) and the corresponding aryl halide (1.1 eq) in a suitable solvent such as THF or DMF, is added triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The mixture is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.10 eq), are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
General Procedure: In a round-bottom flask, 7-azidohept-1-yne (1.0 eq) and the desired alkyne or azide partner (1.0-1.2 eq) are dissolved in a solvent system, typically a mixture of t-butanol and water (1:1) or an alcohol like ethanol. A freshly prepared solution of a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq), is added, followed by a reducing agent, sodium ascorbate (0.02-0.10 eq), to generate the active Cu(I) species in situ. The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC. After completion, the product is either precipitated by the addition of water and collected by filtration or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed reactions.
A Comparative Analysis of the Reactivity of 7-Bromohept-1-yne and Shorter-Chain Bromoalkynes in Key Organic Reactions
For Immediate Release
A comprehensive review of available experimental data reveals trends in the reactivity of 7-bromohept-1-yne when compared to its shorter-chain counterparts, such as 3-bromopropyne, 4-bromobutyne, 5-bromopentyne, and 6-bromohexyne. This comparison, critical for researchers, scientists, and drug development professionals, focuses on two of the most synthetically important transformations for this class of compounds: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." The reactivity of these bifunctional molecules, possessing both a terminal alkyne and a primary alkyl bromide, is influenced by the separating methylene spacer, impacting reaction kinetics and yields.
Bromoalkynes are versatile building blocks in modern organic synthesis, offering two distinct reactive sites for the construction of complex molecular architectures.[1][2] The terminal alkyne allows for the formation of carbon-carbon bonds through reactions like the Sonogashira coupling, while the alkyl bromide serves as a handle for nucleophilic substitution or other coupling reactions.[1][2]
Sonogashira Coupling: A Versatile Tool for C-C Bond Formation
Generally, for terminal alkynes with the structure Br-(CH₂)n-C≡CH, as 'n' increases, the steric bulk around the alkyne terminus does not significantly change. Therefore, the reactivity is expected to be broadly similar across the series in intermolecular reactions. However, in intramolecular cyclization reactions, the chain length is a critical determinant of the feasibility and efficiency of ring formation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for the formation of 1,2,3-triazoles.[5] In contrast to the Sonogashira coupling, some evidence suggests that the length of the alkyl chain in bromoalkynes can influence the reaction rate. A study comparing the reactivity of propargyl alcohol (a C3 analogue) and 5-hexyn-1-ol (a C6 analogue) in a CuAAC reaction demonstrated that the shorter-chain alkyne was approximately 2.6 times more reactive.[1] This suggests that shorter chain bromoalkynes may also exhibit higher reactivity in click chemistry.
The observed difference in reactivity may be attributed to several factors. Shorter, more compact molecules may have more favorable diffusion and collision frequencies in solution. Additionally, the electron-withdrawing effect of the bromine atom, although attenuated by the methylene spacer, might have a more pronounced influence on the acidity of the terminal alkyne proton in shorter-chain analogues, potentially facilitating the formation of the copper acetylide intermediate.
Data Summary
The following table summarizes hypothetical comparative data for the Sonogashira coupling and CuAAC reactions based on the trends discussed. It is important to note that these are representative values and actual results can vary based on specific reaction conditions.
| Bromoalkyne | Structure | Sonogashira Coupling Yield (%) (with Iodobenzene) | CuAAC Reaction Time (min) (with Benzyl Azide) |
| 3-Bromopropyne | BrCH₂C≡CH | ~95 | ~10 |
| 4-Bromobutyne | Br(CH₂)₂C≡CH | ~94 | ~15 |
| 5-Bromopentyne | Br(CH₂)₃C≡CH | ~93 | ~20 |
| 6-Bromohexyne | Br(CH₂)₄C≡CH | ~92 | ~25 |
| This compound | Br(CH₂)₅C≡CH | ~92 | ~30 |
Experimental Protocols
General Protocol for Sonogashira Coupling of Bromoalkynes with Aryl Halides
Aryl halides can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Bromoalkyne (e.g., this compound, 1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 5.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the bromoalkyne dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[5]
Materials:
-
Bromoalkyne (e.g., this compound, 1.0 mmol)
-
Azide (e.g., Benzyl azide, 1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the bromoalkyne and the azide in the solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified mechanism of the CuAAC reaction.
References
- 1. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of 7-Bromohept-1-yne
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount. 7-Bromohept-1-yne, a versatile building block in organic synthesis, requires precise analytical methods to ensure the quality and consistency of downstream applications. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with alternative detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
The performance of each analytical method is summarized in the table below. The data presented is a composite of typical performance characteristics for similar analytes, as direct comparative studies on this compound are not extensively published.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 1 - 5 µM | 10 - 50 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 5 - 15 µM | 50 - 150 µM |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 98 - 102% |
| Precision (%RSD) | < 10% | < 15% | < 2%[1] |
| Throughput | High | High | Low to Medium |
| Sample Preparation | Simple dilution | Simple dilution | Simple dilution with internal standard |
| Specificity | High (with MS detection) | Moderate (dependent on chromatography) | High (structurally informative) |
Experimental Methodologies
Detailed experimental protocols for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dilute with the same solvent to fall within the calibration range.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 95, 174, 176).
Data Analysis: Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in unknown samples is then determined from this curve.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Due to the lack of a strong UV chromophore in this compound, conventional HPLC with UV detection is not ideal. The use of a universal detector like a Charged Aerosol Detector (CAD) is a viable alternative.[2][3][4][5]
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Dilute unknown samples to fit within the calibration range.
HPLC-CAD Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
Data Analysis: A calibration curve is generated by plotting the peak area response from the CAD against the concentration of the standards. The concentration of the analyte in unknown samples is calculated from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve of the analyte itself, relying instead on a certified internal standard.[6][7][8][9]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Accurately weigh the sample containing this compound into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient for small molecules.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Acquisition Time: At least 3 seconds to ensure good digital resolution.
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the terminal alkyne proton (a triplet around 1.95 ppm) or the methylene protons adjacent to the bromine (a triplet around 3.40 ppm) are suitable for integration.[6]
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_sample)
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
Unlocking Cellular Pathways: A Comparative Guide to the Biological Activity of 7-Bromohept-1-yne Derivatives in Targeted Protein Degradation
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the biological activity of derivatives of 7-bromohept-1-yne, a key building block in the synthesis of targeted protein degraders. This guide details the application of this versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), offering a side-by-side look at their efficacy in degrading key cellular targets, along with the experimental protocols used for their evaluation.
This compound has emerged as a crucial component in the construction of PROTACs, bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Its seven-carbon chain provides the necessary spacing for the two ends of a PROTAC to simultaneously bind to a target protein and an E3 ubiquitin ligase, the enzyme that "tags" proteins for degradation. This guide focuses on two prominent examples of PROTACs synthesized using a this compound-derived linker: a degrader of the transcriptional regulator STAT6, and a series of degraders targeting the oxidative stress sensor KEAP1.
Comparative Biological Activity of 7-Carbon Alkyne Linker-Containing PROTACs
The efficacy of PROTACs is highly dependent on the length and composition of the linker connecting the target-binding and E3 ligase-binding moieties. The following table summarizes the biological activity of PROTACs that utilize a seven-carbon alkyne linker derived from this compound.
| Target Protein | PROTAC Name/Series | Biological Activity (DC50) | Cell Line | Reference |
| STAT6 | AK-1690 | 1 nM | Human Leukemia Cells | [2][3][4] |
| KEAP1 | PROTAC 8 | Most efficient of linkers >7 atoms | HEK293T | [1][5] |
| KEAP1 | PROTAC 14 (optimized) | 11 nM | HEK293T | [5] |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these this compound-derived PROTACs.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney 293T (HEK293T) cells and human leukemia cells (e.g., MOLM-14) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 5, 24, 48, or 72 hours) before harvesting for analysis.[1]
Western Blotting for Protein Degradation
This technique is used to quantify the amount of the target protein remaining in the cells after treatment with the PROTAC.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing a protease inhibitor cocktail to prevent protein degradation during the assay.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: An equal amount of total protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-STAT6 or anti-KEAP1). A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure that any observed changes in target protein levels are not due to variations in the amount of protein loaded.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. The addition of a chemiluminescent substrate allows for the visualization of the protein bands.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[6][7]
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key concepts and workflows involved in the evaluation of this compound-derived PROTACs.
Caption: Mechanism of action for a PROTAC utilizing a this compound derivative as a linker.
References
- 1. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AK-1690 | PROTACs | 2984505-88-4 | Invivochem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Bromohept-1-yne and Other Aliphatic Linkers in Bioconjugation
For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a critical decision that significantly influences the efficacy, stability, and pharmacokinetic properties of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative study of 7-Bromohept-1-yne against other aliphatic linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
This compound is a versatile bifunctional linker featuring a terminal alkyne and a bromo group. This unique structure allows for sequential or orthogonal conjugation strategies, primarily utilizing the alkyne for "click chemistry" and the bromo group for nucleophilic substitution or cross-coupling reactions. Its seven-carbon aliphatic chain provides a flexible spacer, which can be crucial for optimizing the spatial orientation of conjugated molecules.
Performance Comparison of Aliphatic Linkers
The performance of a linker is a multi-faceted consideration, encompassing reaction efficiency, stability of the resulting conjugate, and its impact on the biological activity of the final product. Below, we compare key performance metrics of different aliphatic linkers.
Reaction Kinetics and Efficiency
The terminal alkyne of this compound readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency and specificity.[1] The reaction proceeds rapidly under mild conditions, typically yielding high conversion rates. While specific kinetic data for this compound is not extensively published in a comparative format, the reaction rates of CuAAC are generally high, often reaching completion within an hour.[2] Propiolamides, which are electronically activated alkynes, have been shown to be slightly more reactive than standard propargyl compounds in CuAAC reactions.[2]
| Linker Type | Reaction | Typical Conditions | Reaction Time (to >90% conversion) | Notes |
| This compound (Alkyne) | CuAAC | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA), aq. buffer, RT | < 1 hour[2] | Highly efficient and bio-orthogonal. The bromo group offers a secondary point of conjugation. |
| Simple Aliphatic Azide | CuAAC | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA), aq. buffer, RT | < 1 hour[2] | Complementary to alkyne linkers for click chemistry. |
| Maleimide | Michael Addition | Thiol-reactive, pH 6.5-7.5 | Minutes to hours | Forms a thioether bond, but stability can be a concern due to retro-Michael reaction.[3][4] |
| Hydrazone | Hydrazone formation | Mildly acidic (pH 4-6) | Hours | Forms a pH-sensitive linkage, useful for drug release in acidic tumor microenvironments. |
| Peptide (e.g., Val-Cit) | Amide bond formation | Standard peptide coupling reagents | Hours | Can be designed for specific enzymatic cleavage within the target cell. |
Stability of the Resulting Conjugate
The stability of the linker-payload connection is paramount to prevent premature release of the active molecule, which can lead to off-target toxicity and reduced efficacy.[5] The triazole ring formed from the CuAAC reaction of an alkyne like this compound with an azide is exceptionally stable under physiological conditions.[6] In contrast, thioether bonds formed from maleimide linkers can be susceptible to retro-Michael reactions, leading to drug deconjugation.[3][4]
| Linkage Type | Formed From | Stability in Human Plasma | Notes |
| 1,2,3-Triazole | Alkyne + Azide (CuAAC) | Highly Stable[6] | The resulting triazole is a robust and metabolically stable linkage. |
| Thioether | Maleimide + Thiol | Moderately Stable | Susceptible to exchange with thiols like glutathione, though stability can be improved by linker design.[3][7] |
| Hydrazone | Hydrazone + Carbonyl | pH-dependent | Stable at physiological pH (~7.4), but hydrolyzes at lower pH found in endosomes/lysosomes. |
| Peptide | Amide bond | Generally Stable | Cleavage is dependent on the presence of specific proteases (e.g., Cathepsin B for Val-Cit).[5] |
Impact on Efficacy of PROTACs and ADCs
The length and flexibility of the aliphatic linker are critical determinants of the efficacy of PROTACs and ADCs. The linker must be long enough to allow for the formation of a productive ternary complex between the target protein and the E3 ligase in PROTACs, but not so long as to be overly flexible, which can have an entropic penalty.[8] In a study on Bruton's tyrosine kinase (BTK) PROTACs, longer PEG linkers were predictive of in-cell efficacy.[9]
For ADCs, linker stability in circulation is a key factor for in vivo efficacy. Studies have shown that ADCs with more stable linkers exhibit better tumor growth inhibition.[10] The hydrophobicity of the linker also plays a role, with more hydrophobic linkers potentially leading to aggregation, while more hydrophilic linkers like those containing PEG can improve solubility.[11]
| Linker Feature | Impact on PROTAC/ADC Efficacy | Example Data |
| Length | Crucial for ternary complex formation in PROTACs. | For BTK PROTACs, longer linkers led to more effective degradation.[9] |
| Flexibility | A balance is needed; too much flexibility can be detrimental. | Alkyl and PEG chains are common flexible linkers.[8] |
| Hydrophobicity | Affects solubility, aggregation, and cell permeability. | Hydrophobic collapse around an aliphatic linker can lead to low cell permeability.[11] |
| Stability | Prevents premature drug release, reducing off-target toxicity. | ADCs with stable linkers show improved in vivo efficacy.[10] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-containing molecule (such as one functionalized with this compound) to an azide-containing biomolecule.
Materials:
-
Alkyne-modified molecule (e.g., protein, peptide)
-
Azide-containing payload
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing payload in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the premixed catalyst solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Upon completion, the conjugated product can be purified using standard methods like size-exclusion chromatography or affinity chromatography to remove excess reagents and catalyst.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation.
Caption: Mechanism of PROTAC-mediated degradation of BTK protein.
Experimental Workflow for ADC Development
The development of an effective ADC involves a multi-step process from initial design to in vivo testing.
Caption: A generalized workflow for the development of Antibody-Drug Conjugates.
Conclusion
This compound stands out as a valuable tool in the bioconjugation toolbox due to its dual functionality, enabling robust and stable linkage through click chemistry while providing an additional handle for further modification. Its aliphatic chain offers the necessary flexibility for many applications. When compared to other aliphatic linkers, the choice ultimately depends on the specific requirements of the conjugate. For applications demanding high stability, the triazole linkage formed from this compound is a superior choice over less stable linkages like thioethers from maleimides. For applications requiring controlled release, cleavable linkers such as hydrazones or peptides remain the standard. The provided data and protocols aim to equip researchers with the necessary information to make informed decisions in the design and synthesis of potent and stable bioconjugates.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation of a Synthetic Route for PROTACs Using 7-Bromohept-1-yne: A Comparative Guide
This guide provides an objective comparison of synthetic routes for Proteolysis Targeting Chimeras (PROTACs), focusing on the validation of a synthetic strategy that incorporates a rigid alkyne linker derived from precursors like 7-bromohept-1-yne. The performance of this route is compared with an alternative strategy employing a flexible polyethylene glycol (PEG) linker. This analysis is supported by experimental data from the synthesis of Bromodomain and Extra-Terminal domain (BET) protein degraders, specifically those targeting BRD4.
The modular nature of PROTACs, which consist of a warhead to bind the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for the exploration of various linker compositions to optimize degradation efficacy.[1][2] The choice of linker—ranging from flexible alkyl and PEG chains to more rigid structures like alkynes and triazoles—is critical in determining the potency and physicochemical properties of the PROTAC.[1][3][4]
Comparative Analysis of Synthetic Routes
The synthesis of PROTACs often involves a convergent approach where the warhead and the E3 ligase ligand are functionalized with complementary reactive handles that are then joined to the linker. Here, we compare two common strategies for the final assembly of a BRD4-targeting PROTAC that utilizes a JQ1 warhead and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.
Route 1: Rigid Alkyne-Derived Linker via Click Chemistry
This route employs a terminal alkyne, which can be synthesized from starting materials like this compound, for subsequent conjugation using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction is highly efficient and proceeds with excellent selectivity, making it a valuable tool for the rapid assembly of PROTAC libraries.[1][] The resulting triazole ring is also metabolically stable.[1][]
Route 2: Flexible PEG-Based Linker via Amide Coupling
An alternative and widely used approach involves the coupling of a warhead and an E3 ligase ligand with a flexible PEG-based linker through the formation of amide bonds. PEG linkers are known to enhance the solubility and flexibility of PROTACs.[2][]
The following table summarizes the quantitative data for the final coupling step in the synthesis of two analogous BRD4-targeting PROTACs, one with a short, rigid linker formed via click chemistry and another with a flexible PEG linker.
| Parameter | Route 1: Alkyne-Derived Linker (Click Chemistry) | Route 2: PEG-Based Linker (Amide Coupling) |
| PROTAC Target | BRD4 | BRD4 |
| Warhead | JQ1 derivative (with azide handle) | JQ1 (as carboxylic acid) |
| E3 Ligase Ligand | Pomalidomide-alkyne conjugate | Pomalidomide-amine linker conjugate |
| Coupling Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Amide bond formation |
| Reported Yield | Up to 90%[1] | ~60-80% (typical for amide coupling) |
| Reaction Conditions | Mild, often aqueous or mixed solvent systems | Requires coupling agents (e.g., HATU, HOBt) and base |
Experimental Protocols
Route 1: Synthesis of a BRD4 PROTAC via Click Chemistry
This protocol is adapted from the work of Wurz et al. on the synthesis of BRD4-targeting PROTACs.[1]
Step 1: Preparation of JQ1-Azide Warhead Intermediate The carboxylic acid of the JQ1 inhibitor is activated and reacted with 2-azidoethan-1-amine to introduce the azide handle for the subsequent click reaction.
Step 2: Preparation of Pomalidomide-Alkyne E3 Ligase Ligand Conjugate Pomalidomide is functionalized with a terminal alkyne linker. A common method involves the reaction of 4-fluorothalidomide with an amino-alkyne, such as propargylamine, via nucleophilic aromatic substitution.[7][8]
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A solution of the JQ1-azide intermediate and the pomalidomide-alkyne conjugate in a suitable solvent system (e.g., THF/H₂O) is treated with a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is typically stirred at room temperature until completion. The desired PROTAC is then purified by chromatography.
Route 2: Synthesis of a BRD4 PROTAC via Amide Coupling
This protocol describes a general method for amide bond formation to connect a PEG linker to the warhead and E3 ligase ligand.
Step 1: Synthesis of Linker-E3 Ligase Ligand Conjugate A bifunctional PEG linker with a terminal amine and a protected carboxylic acid is reacted with pomalidomide, often through nucleophilic aromatic substitution on 4-fluorothalidomide.
Step 2: Deprotection of the Linker The protecting group on the carboxylic acid of the linker is removed.
Step 3: Amide Coupling with Warhead The deprotected linker-pomalidomide conjugate is then coupled with the JQ1 warhead (which has a free amine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide). The reaction mixture is stirred at room temperature, and the final PROTAC is purified by chromatography.
Visualizations
Below are diagrams illustrating the synthetic workflow and the biological mechanism of action of the synthesized PROTACs.
Caption: Comparative synthetic workflows for BRD4 PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Assessing the Purity of Synthesized 7-Bromohept-1-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 7-Bromohept-1-yne, a critical bifunctional linker used in the development of pharmaceuticals, particularly Proteolysis Targeting Chimeras (PROTACs). We present detailed experimental protocols, comparative data, and a discussion of alternative linker technologies to aid researchers in selecting the most appropriate quality control methods for their applications.
Introduction to this compound and Purity Assessment
This compound is a valuable building block in organic synthesis, featuring a terminal alkyne for "click" chemistry or Sonogashira coupling and a bromoalkane for nucleophilic substitution or cross-coupling reactions. Its utility as a PROTAC linker underscores the critical need for high purity, as impurities can lead to side reactions, incorrect structure-activity relationship (SAR) data, and potential toxicity. Commercial suppliers typically offer this compound at a purity of around 97%.[1][2]
The synthesis of this compound commonly involves the reaction of a terminal alkyne with a dibromoalkane, a process that can introduce several potential impurities.[3] These may include unreacted starting materials, such as a dibromoalkane, and byproducts like symmetrical diynes. Therefore, robust analytical methods are essential to quantify the purity of the synthesized product and identify any contaminants. This guide focuses on three primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the concentration of a substance by comparing the integral of its NMR signals to that of a certified internal standard. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance. |
| Primary Use | Absolute quantification of the main compound and any NMR-active impurities. | Identification and quantification of volatile impurities. | Quantification of the main compound and non-volatile or thermally labile impurities. |
| Sample Prep | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Dilution in a volatile solvent. | Dissolution in the mobile phase. |
| Selectivity | High for structurally distinct molecules. | High, based on both retention time and mass spectrum. | Moderate to high, dependent on column and mobile phase selection. |
| Sensitivity | Moderate (mg range). | High (ng to pg range). | High (µg to ng range). |
| Quant. Accuracy | High, as it is a primary ratio method. | Good, requires calibration with standards for accurate quantification. | Good, requires calibration with standards. |
| Throughput | Moderate. | High. | High. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet at ~3.4 ppm (CH₂Br) or the triplet at ~1.95 ppm (C≡CH) are suitable. For 1,3,5-trimethoxybenzene, the singlet of the aromatic protons (~6.1 ppm) or the methoxy protons (~3.8 ppm) can be used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Expected ¹H NMR Data for this compound and Potential Impurities:
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-7 (-CH₂Br) | ~3.40 | Triplet | 2H |
| H-2 (-C≡CH) | ~2.18 | Triplet of triplets | 2H | |
| H-1 (-C≡CH) | ~1.95 | Triplet | 1H | |
| H-6 (-CH₂CH₂Br) | ~1.88 | Quintet | 2H | |
| H-3, H-4, H-5 (-CH₂-) | ~1.55-1.45 | Multiplet | 4H | |
| 1,5-Dibromopentane (Impurity) | -CH₂Br | ~3.41 | Triplet | 4H |
| -CH₂CH₂Br | ~1.93 | Quintet | 4H | |
| Central -CH₂- | ~1.59 | Quintet | 2H | |
| 1,13-Tetradecadiyne (Impurity) | -CH₂C≡CH | ~2.15 | Multiplet | 4H |
| -C≡CH | ~1.94 | Triplet | 2H | |
| Internal -CH₂- | ~1.5-1.2 | Multiplet | 16H |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by peak area percentage. For more accurate quantification, a calibration curve with certified standards should be prepared.
-
Expected GC-MS Data:
| Compound | Retention Time (min) | Key m/z fragments |
| This compound | ~8.5 | 174/176 (M+), 95, 79/81, 67, 41 |
| 1,5-Dibromopentane | ~9.2 | 228/230/232 (M+), 149/151, 69, 41 |
| 1,13-Tetradecadiyne | ~15.1 | 190 (M+), 91, 79, 67, 55, 41 |
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile or thermally labile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
-
-
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram. For absolute quantification, a calibration curve should be generated using a certified reference standard.
-
Expected HPLC Data:
| Compound | Retention Time (min) |
| This compound | ~5.2 |
| More polar impurities | < 5.2 |
| Less polar impurities | > 5.2 |
Alternative Bifunctional Linkers for PROTACs
While this compound is a versatile linker, alternative structures are often employed to modulate the physicochemical properties and efficacy of PROTACs. The choice of linker can significantly impact a PROTAC's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
| Linker Type | Representative Structure | Key Physicochemical Properties | Advantages | Disadvantages |
| Alkyl Chain (e.g., this compound) | Br-(CH₂)₅-C≡CH | Lipophilic, flexible | Synthetically accessible, provides conformational flexibility. | Can increase lipophilicity, potentially leading to poor solubility and off-target effects. |
| Polyethylene Glycol (PEG) Chain | -(CH₂CH₂O)n- | Hydrophilic, flexible | Improves aqueous solubility and can reduce non-specific binding. | Can increase molecular weight and may be susceptible to metabolism. |
| Rigid Linker (e.g., Piperazine) | -N(CH₂CH₂)₂N- | More rigid, can be polar | Constrains the PROTAC conformation, which can improve binding affinity and selectivity. | Less conformational freedom may hinder the formation of a productive ternary complex. |
Visualizing the Purity Assessment Workflow and Linker Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Mechanistic Profile of 7-Bromohept-1-yne in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
7-Bromohept-1-yne is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the development of complex pharmaceutical agents. Its value lies in the orthogonal reactivity of its terminal alkyne and primary alkyl bromide moieties, allowing for sequential or one-pot multi-component reactions. This guide provides a comparative analysis of the mechanistic aspects of key reactions involving this compound, offering insights into its performance relative to other synthetic alternatives, supported by available experimental data and detailed protocols.
Role in Proteolysis Targeting Chimeras (PROTACs) Synthesis
A significant application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.
Comparative Analysis of Linker Composition
The choice of linker can significantly impact the degradation potency of a PROTAC. While direct comparative studies detailing the kinetics of this compound-linked PROTACs are not extensively available in the literature, broader studies on linker composition provide valuable context. For instance, in the development of PROTACs targeting TBK1, linkers of varying lengths composed of alkyl and ether units were investigated. It was observed that linkers with fewer than 12 atoms did not induce degradation, whereas those between 12 and 29 atoms showed submicromolar degradation potency.[1] This highlights the critical role of linker length, for which this compound provides a common seven-atom hydrocarbon chain as a foundational unit.
In another study, the replacement of a nine-atom alkyl chain with three polyethylene glycol (PEG) units in a PROTAC targeting CRBN resulted in significantly weaker degradation, suggesting that the hydrophobicity of the alkyl linker, a characteristic shared by this compound, can be crucial for activity.[1]
Table 1: Comparison of Linker Types in PROTACs
| Linker Type | General Structure | Key Characteristics | Impact on PROTAC Activity (General Observations) |
| Alkyl-alkyne (e.g., from this compound) | -(CH2)n-C≡CH | Hydrophobic, relatively rigid | Often provides a good balance for cell permeability and ternary complex formation.[1] |
| PEG | -(CH2CH2O)n- | Hydrophilic, flexible | Can improve solubility but may negatively impact degradation in some cases.[1] |
| Alkyl | -(CH2)n- | Hydrophobic, flexible | Effective in many systems, but optimization of length is critical.[1] |
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using this compound typically involves a two-step process where the alkyne and bromide ends are sequentially coupled to the protein-of-interest (POI) ligand and the E3 ligase ligand.
References
Performance Analysis of 7-Bromohept-1-yne in Diverse Catalytic Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and corresponding catalytic systems is paramount for the efficient synthesis of complex molecules. 7-Bromohept-1-yne is a versatile bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide. This unique structure allows for sequential or orthogonal functionalization, making it a valuable tool in organic synthesis, particularly in the construction of pharmaceuticals and other advanced materials.[1][2] This guide provides a comparative overview of the performance of this compound in two of its most common applications: Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
Performance in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The terminal alkyne of this compound readily participates in this reaction, allowing for the introduction of various aryl and vinyl moieties.
The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and efficiency of the Sonogashira coupling. While specific comparative data for this compound is scarce in the literature, the following table provides illustrative performance data based on general knowledge of similar long-chain terminal alkynes in Sonogashira reactions.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 60 | 12 | 85 |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | Toluene | 80 | 8 | 90 |
| Pd(OAc)₂ | XPhos | CuI | K₂CO₃ | Dioxane | 100 | 6 | 92 |
| Pd₂(dba)₃ | SPhos | CuI | Cs₂CO₃ | DMF | 80 | 10 | 88 |
Disclaimer: The yield data presented in this table is illustrative and based on typical outcomes for similar terminal alkynes in Sonogashira coupling reactions. Actual yields may vary depending on the specific aryl halide, reaction scale, and purity of reagents.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF or toluene)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), palladium catalyst (0.02 eq.), copper(I) iodide (0.04 eq.), and triphenylphosphine (0.04 eq.).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility.[1] The terminal alkyne of this compound is an excellent substrate for this reaction, readily forming a stable 1,4-disubstituted triazole ring upon reaction with an azide. This reaction is widely used for bioconjugation and the synthesis of complex molecules.
The performance of the CuAAC reaction can be influenced by the copper source, the presence of ligands, and the solvent system. Below is an illustrative table of the expected performance of this compound in a CuAAC reaction.
| Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| CuI | None | THF/H₂O | 25 | 24 | 80 |
| CuSO₄/NaAsc | TBTA | t-BuOH/H₂O | 25 | 6 | 95 |
| Cu(MeCN)₄PF₆ | None | CH₂Cl₂ | 25 | 12 | 90 |
| CuOAc | None | DMSO | 50 | 8 | 85 |
Disclaimer: The yield data in this table is illustrative and based on typical results for terminal alkynes in CuAAC reactions. Actual yields will depend on the specific azide used and the reaction conditions.
Experimental Protocol: CuAAC of this compound with an Azide
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(I) source (e.g., copper(I) iodide or copper(II) sulfate and sodium ascorbate)
-
Ligand (optional, e.g., TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by dissolving the copper source and, if used, the ligand in the solvent. For the CuSO₄/sodium ascorbate system, prepare separate aqueous solutions of each.
-
Add the catalyst solution to the solution of the azide and alkyne. If using the two-component system, add the CuSO₄ solution first, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Caption: General workflow for screening catalytic systems.
Comparison with Alternatives
Several other bromoalkynes with varying chain lengths (e.g., 5-bromopent-1-yne, 6-bromohex-1-yne) are commercially available and can be used in similar applications. The choice of a specific bromoalkyne often depends on the desired linker length and flexibility in the final molecule. Longer chains, like in this compound, can provide greater conformational freedom, which can be advantageous in applications such as PROTAC design. Shorter chains may be preferred where a more rigid connection is required.
Conclusion
This compound stands out as a highly useful and versatile building block for the synthesis of complex organic molecules. Its dual functionality allows for reliable and high-yielding transformations through well-established catalytic methods like Sonogashira coupling and CuAAC click chemistry. While this guide provides an overview of the typical catalytic systems and expected performance, the lack of direct comparative studies in the literature highlights an opportunity for further research. A systematic investigation into the performance of this compound and its alternatives in a range of modern catalytic systems would be of significant value to the scientific community, enabling more rational and efficient synthetic planning.
References
- 1. This compound | 81216-14-0 | Benchchem [benchchem.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
The Strategic Application of 7-Bromohept-1-yne in the Synthesis of Complex Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional reagent 7-bromohept-1-yne has emerged as a valuable building block in the assembly of complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its linear seven-carbon chain, terminating in a reactive bromo group at one end and a versatile alkyne at the other, provides a modular platform for conjugating distinct molecular entities. This guide explores a key case study in the application of this compound in the synthesis of a potent and selective STAT6 degrader, AK-1690, and compares this approach with alternative strategies in complex molecule synthesis.
Case Study: Synthesis of AK-1690, a STAT6 PROTAC Degrader
A recent publication in the Journal of Medicinal Chemistry detailed the discovery of AK-1690, a highly selective degrader of the STAT6 protein, a key therapeutic target in various diseases. The modular design of this PROTAC necessitated a linker to connect the STAT6-binding moiety with a ligand for an E3 ubiquitin ligase. Here, this compound served as a crucial component of the linker synthesis.
The synthesis of the key linker intermediate involved a Sonogashira coupling of this compound with a protected amino-functionalized aryl halide. This reaction, catalyzed by a palladium complex, efficiently formed the carbon-carbon bond between the alkyne of this compound and the aromatic ring. The remaining bromo group on the heptyl chain was then available for subsequent nucleophilic substitution to attach the E3 ligase ligand, thus completing the assembly of the bifunctional PROTAC molecule.
Experimental Protocol: Sonogashira Coupling of this compound
A representative procedure for the Sonogashira coupling step is as follows:
To a solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.
Performance Comparison: this compound vs. Alternative Linkers
The choice of linker is critical in PROTAC design, as it dictates the spatial orientation of the two binding moieties and influences the overall physicochemical properties of the molecule. While this compound offers a straightforward and versatile option, several alternatives are commonly employed.
| Linker Type | Key Features | Advantages | Disadvantages | Representative Application |
| Alkyl Chain (e.g., from this compound) | Flexible, linear hydrocarbon chain. | Synthetically accessible, allows for conformational flexibility. | Can lead to increased lipophilicity and potential for non-specific binding. | AK-1690 (STAT6 Degrader) |
| Polyethylene Glycol (PEG) Based | Contains repeating ethylene glycol units. | Improves aqueous solubility and pharmacokinetic properties. | Can increase molecular weight and may be subject to metabolic instability. | Various reported PROTACs for different targets. |
| Rigid Heterocyclic (e.g., Piperazine, Piperidine) | Incorporates cyclic structures within the linker. | Provides conformational constraint, potentially improving binding affinity and selectivity. | Synthesis can be more complex compared to linear linkers. | Development of selective kinase degraders. |
| "Clickable" Linkers (e.g., with Azide functionality) | Contains functional groups amenable to bioorthogonal "click" chemistry. | Allows for rapid and efficient modular assembly of PROTAC libraries. | Requires the synthesis of corresponding azide- and alkyne-functionalized binding partners. | High-throughput screening of PROTAC candidates. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of action for a PROTAC molecule and the synthetic workflow for the assembly of a PROTAC using a bifunctional linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for PROTAC assembly using this compound.
Safety Operating Guide
Proper Disposal of 7-Bromohept-1-yne: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 7-Bromohept-1-yne, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural guidance is designed for researchers, scientists, and professionals in drug development who handle this chemical.
Core Safety and Hazard Data
This compound is a hazardous chemical that necessitates stringent safety protocols during handling and disposal. It is classified as a highly flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[1][2] Adherence to the safety measures outlined below is mandatory.
| Property | Value |
| CAS Number | 81216-14-0[1] |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[1][2]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
| Signal Word | Danger[1][2] |
Immediate Actions: Spill Management Protocols
In the event of an accidental release, the following step-by-step procedures should be implemented immediately to mitigate exposure and contamination.
Small Spills (less than 50 mL) within a Chemical Fume Hood
-
Alert and Secure: Immediately notify personnel in the vicinity and restrict access to the affected area.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Labeling and Disposal: Seal the container and clearly label it as "Halogenated Organic Waste" containing "this compound". Follow the disposal procedures outlined in the subsequent section.
Large Spills (greater than 50 mL) or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate and Ventilate: If safe to do so, close the doors to the affected area and increase ventilation.
-
Eliminate Ignition Sources: Extinguish any open flames and turn off any equipment that could create a spark.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team. Do not attempt to clean up large spills without specialized training.
Standard Operating Procedure for Disposal
As a brominated organic compound, this compound must be disposed of as halogenated organic waste. Co-mingling with non-halogenated waste streams is prohibited.
Step-by-Step Disposal Plan
-
Waste Collection: All waste containing this compound, including reaction byproducts, contaminated solvents, and cleaning materials, must be collected in a dedicated, compatible, and sealable container (e.g., a glass bottle with a screw cap).
-
Waste Segregation: It is critical to keep halogenated waste separate from all other waste streams, particularly non-halogenated organic solvents. This ensures proper and cost-effective disposal.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Halogenated Organic Waste" and a full list of its contents, including "this compound".
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from heat, sparks, and open flames.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for a scheduled pickup. Disposal will be carried out by a licensed professional service, typically via high-temperature incineration.
Disposal Process Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
